Manganese silicate
Description
Structure
2D Structure
Properties
IUPAC Name |
dioxido(oxo)silane;manganese(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.O3Si/c;1-4(2)3/q+2;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTZLJPZXLHCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60929107 | |
| Record name | Manganese(2+) oxosilanebis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60929107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.021 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7759-00-4, 13568-32-6 | |
| Record name | Manganese silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007759004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese(2+) silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013568326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese(2+) oxosilanebis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60929107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese(2+) silicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MANGANESE SILICATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P5ZUV8923 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis and Fabrication Methodologies for Manganese Silicates
Wet Chemical Synthesis Approaches
Wet chemical methods are solution-based processes that offer excellent control over the composition and structure of the resulting manganese silicate (B1173343) materials.
Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. This technique has been successfully employed to create various manganese oxide and silicate nanostructures. For instance, single-crystalline MnO2 nanowires have been synthesized using precursors like potassium permanganate (B83412) (KMnO4) and ammonium (B1175870) persulfate ((NH4)2S2O8) via a hydrothermal process. researchgate.net The key parameters influencing the final product in hydrothermal synthesis include the type of precursors, reaction temperature, time, and pH. nih.gov
In a specific application, layer-structured manganese oxide nanowires with a birnessite structure were synthesized through a facile hydrothermal method using sodium permanganate (NaMnO4) and ethanol (B145695) (CH3CH2OH) as precursors in a concentrated sodium hydroxide (B78521) (NaOH) solution. nih.gov Research has also demonstrated the synthesis of α-MnO2 and β-MnO2 single crystal nanowires by the hydrothermal treatment of γ-MnO2 at different temperatures without the need for catalysts or templates. nih.gov Furthermore, manganese (III) oxide (Mn2O3) nanowires have been produced by the hydrothermal treatment of commercial Mn2O3 crystals at 160°C for 24 hours in the presence of ammonia (B1221849). scientific.net
Co-precipitation is a widely used, straightforward, and cost-effective method for synthesizing manganese silicates. This technique involves the simultaneous precipitation of manganese and silicon species from a solution. For example, iron-manganese silicate (IMS) has been synthesized using a chemical co-precipitation method. nih.gov Another study applied a simple co-precipitation and phase invasion technique to prepare an amorphous manganese silicate-loaded polyvinylidene fluoride (B91410) (PVDF) membrane. rsc.orgrsc.org This method has been noted for its ability to produce materials with high selectivity for certain ions. rsc.org
In a variation of this method, an impregnation-co-precipitation technique was developed to synthesize manganese-doped zinc silicate luminescent materials. This approach demonstrated higher luminescence compared to traditional co-precipitation methods. researchgate.net The process involved precipitating zinc silicate, followed by impregnation with a manganese salt solution. researchgate.net Optimal conditions for synthesizing Zn1.97Mn0.03SiO4 with a rhombic structure involved using a 1M concentration of zinc acetate (B1210297), an aging time of 20 minutes for the precipitate, followed by drying and heating at 900°C for 45 minutes. researchgate.net
| Method | Precursors | Key Findings | Reference |
| Chemical Co-precipitation | Not specified | Synthesis of iron-manganese silicate (IMS). | nih.gov |
| Co-precipitation and Phase Invasion | Not specified | Preparation of amorphous this compound-loaded PVDF membrane. | rsc.orgrsc.org |
| Impregnation-Co-precipitation | Zinc Acetate, Manganese Salt | Higher luminescence in Mn-doped zinc silicate compared to traditional methods. | researchgate.net |
The sol-gel method is a low-temperature technique that allows for the fabrication of materials with high purity and homogeneity. It involves the transition of a system from a liquid "sol" into a solid "gel" phase. This process has been utilized to create various this compound-based materials. For instance, manganese-activated zinc silicate phosphors have been successfully synthesized via the sol-gel method, resulting in a rhombohedral structure of Zn2SiO4 that emits green light. researchgate.netjca.edu.vn The luminescence intensity was found to be optimal at a 1 mol% manganese doping concentration and a calcination temperature of 1100°C. researchgate.net
In another application, magnesium this compound (Mg1.03Mn0.97SiO4) was prepared by a sol-gel method for potential use in rechargeable magnesium batteries. capes.gov.brosti.gov The crystalline phase was achieved after heating the gel to 900°C. capes.gov.brosti.gov A low-cost sol-gel route followed by a solid-state reaction has also been used to synthesize highly crystalline, bi-functional manganese-doped zinc silicate nanostructures. mdpi.com The process involved dissolving zinc chloride and manganese acetate in a water-ethanol solution, followed by the addition of tetraethyl orthosilicate (B98303) (TEOS) and subsequent annealing. mdpi.com
| Material | Precursors | Key Processing Steps | Resulting Structure | Reference |
| Mn-activated Zinc Silicate | Zinc source, Manganese source, Silicon alkoxide | Gel formation, Calcination at 1100°C | Rhombohedral Zn2SiO4 | researchgate.net |
| Magnesium this compound | Magnesium source, Manganese source, Silicon alkoxide | Gel formation, Heating to 900°C | Crystalline Mg1.03Mn0.97SiO4 | capes.gov.brosti.gov |
| Mn-doped Zinc Silicate | Zinc Chloride, Manganese Acetate, TEOS | Sol formation, Thermal annealing | Rhombohedral nanostructures | mdpi.com |
Two-step synthesis methods have been developed to create mesoporous manganese silicates with controlled pore structures. One such material, denoted as MnKIL-1, was prepared using a two-step process that involved a solvothermal treatment in ethanol in the second step. chem-soc.siresearchgate.netchem-soc.si This resulted in a disordered mesoporous silicate structure with large pore openings of 16 nm and a high surface area of 591 m²/g. chem-soc.sichem-soc.si The synthesis involved using manganese acetate tetrahydrate, tetraethyl orthosilicate (TEOS), triethanolamine, and tetraethylammonium (B1195904) hydroxide. chem-soc.si
Another two-step method has been used to immobilize manganese and lanthanide salts in mesoporous silica (B1680970) nanoparticles (MSNs). rsc.org This process first involved functionalizing the MSNs with choline (B1196258) derivative cations, followed by the incorporation of the metal salts. rsc.org
Surfactant-free synthesis offers a greener and more cost-effective route to producing nanomaterials by avoiding the use of structure-directing agents that often require removal through calcination. A notable example is the surfactant-free synthesis of the mesoporous this compound MnKIL-1. chem-soc.si This method is considered environmentally friendly and cost-effective. chem-soc.si
The development of surfactant-free protocols is a significant area of research. For instance, green synthesis of mesoporous silica has been achieved using sodium silicate as a precursor, with the addition of metal salts like sodium chloride to tailor moisture adsorption capacity. rsc.org While not directly involving this compound, these methods highlight the trend towards more sustainable synthesis protocols that could be adapted. Surfactant-free strategies are being explored for a variety of metal and metal oxide nanoparticles, emphasizing the move away from surfactants to avoid contamination and simplify processing. acs.orgrsc.org
Two-Step Synthesis Strategies for Mesoporous Structures
Advanced Thin Film Deposition Techniques
Thin film deposition is crucial for integrating this compound materials into microelectronic devices. These techniques create thin, uniform layers on a substrate.
Chemical Vapor Deposition (CVD) is a prominent technique where a substrate is exposed to volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Highly conformal and amorphous this compound (MnSixOy) layers have been formed using CVD with a manganese amidinate precursor that reacts with the surfaces of insulators. harvard.edu Studies using methylcyclopentadienyl-manganese(I) tricarbonyl (MeCpMn(CO)3) as a precursor have shown that a this compound layer grows first at the SiO2/Si(100) interface at temperatures between approximately 550 and 750 K. escholarship.org
Atomic Layer Deposition (ALD) is a subclass of CVD that allows for the deposition of thin films with atomic-level precision. The surface chemistry of ALD for Mn-containing thin films has been investigated using MeCpMn(CO)3 with different co-reactants. researchgate.net When using an oxidizing co-reactant like N2O, an initial mixture of MnOx + SiO2 is converted into a this compound top layer. researchgate.net
Solution Layer Deposition (SLD) is a liquid-based route to produce thin and conformal amorphous manganese oxide layers on a silicon substrate, which can then be transformed into a this compound layer. researchgate.net This method avoids carbon incorporation into the functional layers and operates through the decoordination of ligands from a metal-organic complex in mild conditions. researchgate.net
Other advanced thin film deposition methods include Physical Vapor Deposition (PVD) techniques like magnetron sputtering (both DC and RF) and ion beam deposition, which are suitable for depositing a wide range of materials, including metals and insulators. inesc-mn.pt
| Technique | Precursor/Method | Key Features | Reference |
| Chemical Vapor Deposition (CVD) | Manganese amidinate or MeCpMn(CO)3 | Forms conformal, amorphous MnSixOy layers. | harvard.eduescholarship.org |
| Atomic Layer Deposition (ALD) | MeCpMn(CO)3 with N2O co-reactant | Precise, atomic-level control; converts MnOx + SiO2 to Mn silicate. | researchgate.net |
| Solution Layer Deposition (SLD) | Metal-organic complex in solution | Liquid route, avoids carbon incorporation, forms amorphous layers. | researchgate.net |
| Physical Vapor Deposition (PVD) | Sputtering from a target | Versatile for various materials, including metals and dielectrics. | inesc-mn.pt |
Atomic Layer Deposition (ALD) of this compound Films
Atomic Layer Deposition (ALD) is a technique that produces exceptionally uniform and conformal thin films by exposing a substrate to sequential, self-limiting chemical reactions. acs.org This method offers significant control over film thickness and chemical composition at the atomic level. acs.org In the context of microelectronics, ALD has been employed to create this compound films as thin as 2 nanometers to act as diffusion barriers for copper interconnects. acs.org
A typical ALD process for this compound involves the sequential reaction between a manganese-containing precursor and a silicon-containing precursor. acs.org For instance, researchers have developed a process using a manganese amidinate compound and a silanol (B1196071) precursor that contains tert-butoxy (B1229062) groups or other organic ligands. acs.org The growth of these films can also be achieved using fully or partially oxidized manganese films, which are then converted to this compound through thermal annealing. aip.org The use of ALD is particularly advantageous as it is well-suited for the conformal deposition of metal oxide species that can be subsequently transformed into the desired silicate structure. aip.org
The reaction chemistry can be tuned by the choice of co-reactant. For example, using nitrous oxide (N₂O) as an oxidizing agent can facilitate the conversion of a manganese oxide and silicon dioxide mixture into a this compound top layer. researchgate.net This precision makes ALD a superior method for applications demanding high uniformity and control over the material's properties. acs.org
Thermal Vapor Deposition and Microwave Reaction Approaches
A novel, two-step approach combining thermal vapor deposition with a subsequent microwave reaction has been developed to prepare this compound-based film materials. rsc.orgrsc.org This method is particularly noted for its ability to produce catalysts for the oxygen evolution reaction (OER) that can operate in near-neutral media. rsc.org
The process begins with the deposition of a silicate film onto a substrate, such as fluorine-doped tin oxide (FTO) glass, via thermal vapor deposition. rsc.org This is followed by a microwave-assisted reaction to convert the deposited film into this compound. rsc.orgrsc.org This combination of techniques allows for the creation of pristine this compound films that exhibit excellent intrinsic catalytic activity. rsc.org The methodology has also been successfully adapted to incorporate dopants, such as tungsten, to further enhance the material's stability and catalytic performance. rsc.orgrsc.org
Template-Assisted and Self-Assembly Syntheses
Template-assisted synthesis and self-assembly are powerful strategies for creating manganese silicates with complex, hierarchical architectures. These methods use pre-existing structures or molecules to direct the formation of the final material, allowing for precise control over morphology and porosity.
Surface-Catalyzed Dual Templating for Hollow Architectures
A sophisticated surface-catalyzed dual templating strategy has been developed to synthesize hollow this compound spheres with a unique "bubbles within a bubble" structure. acs.orgacs.orgwhut.edu.cn This process utilizes two types of templates simultaneously to create hierarchical hollow assemblages. acs.org
The synthesis involves the hydrothermal treatment of amorphous silica (SiO₂) spheres in the presence of a manganese salt, such as manganese acetate. acs.orgnih.gov In this system:
Hard Template: The amorphous SiO₂ spheres, typically around 200-270 nm in diameter, act as the primary, or "hard," template. The final hollow microsphere assembles on the surface of these beads. acs.orgnih.govroyalsocietypublishing.org
Soft Template: Gas bubbles, specifically carbon dioxide (CO₂), generated in situ serve as the secondary, or "soft," template. nih.govroyalsocietypublishing.org The Mn(II) species in the solution catalyze the decomposition of the carboxylate anions from the manganese acetate, which lowers the reaction's activation energy and produces CO₂ bubbles. nih.govroyalsocietypublishing.org
The this compound precipitates around these tiny CO₂ bubbles, forming nanobubbles with diameters between 7 and 9 nm. acs.orgnih.gov These nanobubbles then self-assemble on the surface of the larger silica sphere template, resulting in a hollow microsphere constructed from smaller hollow nanobubbles. acs.orgnih.gov This method can also be extended to create a wide variety of metal-doped this compound derivatives. acs.orgnih.gov
Utilisation of Natural Clay Minerals as Silicon Sources (e.g., Magadiite (B1252274), Vermiculite)
To create more cost-effective and sustainable synthesis routes, researchers have turned to naturally abundant clay minerals as the silicon source for producing manganese silicates, moving away from expensive precursors like tetraethyl orthosilicate (TEOS). acs.orgx-mol.net
Magadiite: The natural clay mineral magadiite has been successfully used as a silicon source to synthesize this compound nanosheets (MS NSs). acs.orgx-mol.net This simple route involves the conversion of magadiite, providing a platform for creating well-defined nanosheets with thicknesses of about 15 nm. acs.orgx-mol.net This approach not only demonstrates a viable synthesis pathway but also opens up potential applications for natural clay minerals in creating advanced electrode materials. acs.orgx-mol.net
Vermiculite (B1170534): Layered this compound (MnSiO₃) has been synthesized via a hydrothermal method using vermiculite, a layered silicate clay mineral. researchgate.netresearcher.life In this process, the silica within the vermiculite acts as both the silicon source and a lattice-matching matrix. researchgate.net This unique templating effect confines the epitaxial growth of MnSiO₃ in two dimensions, directly resulting in the formation of thin nanosheets. researchgate.net The use of vermiculite has also been explored for creating sorbents for water treatment, highlighting its versatility as a precursor material. jeeng.net
Table 1: Summary of Template-Assisted Synthesis Methods for Manganese Silicates
| Synthesis Method | Template / Silicon Source | Resulting Morphology | Key Dimensions / Properties | Source(s) |
|---|---|---|---|---|
| Surface-Catalyzed Dual Templating | Amorphous SiO₂ (Hard) & in situ CO₂ (Soft) | Hollow spheres made of nanobubbles ("bubble-in-bubble") | Microspheres: ~200-270 nm; Nanobubbles: 7-9 nm | acs.orgnih.govroyalsocietypublishing.org |
| Natural Clay Conversion | Magadiite | Nanosheets | ~15 nm thickness | acs.orgx-mol.net |
Modification and Doping Strategies in this compound Synthesis
The properties of manganese silicates can be precisely tuned by incorporating other elements, known as dopants, into their structure. This strategy is widely used to enhance catalytic activity, electrochemical performance, and stability.
Incorporation of Transition Metal Dopants (e.g., Iron, Cerium, Vanadium, Tungsten)
A variety of transition metals have been successfully incorporated into this compound structures using several synthesis techniques.
Iron (Fe): Iron-doped this compound can be prepared through methods like co-precipitation and hydrothermal synthesis. researchcommons.orgmdpi.comacs.org In one approach, iron-manganese silicate (IMS) was synthesized by the chemical coprecipitation of iron nitrate (B79036), manganese nitrate, and sodium silicate. mdpi.com Another method involves a hydrothermal process using silica colloidal spheres as a template to form FeMn(SiO₄) hollow nanospheres. acs.org Doping with iron has been shown to create materials with multivalent states (e.g., MnOₓ, FeOₓ) that can accelerate catalytic reactions. mdpi.com
Cerium (Ce): Cerium is another dopant that can be introduced during the synthesis of this compound. researchcommons.org It can be incorporated during the co-precipitation process by adding a cerium salt, such as ammonium cerium(IV) nitrate, to the manganese chloride and sodium silicate solution. researchcommons.org When doping during the dual-templating synthesis of hollow nanobubbles, cerium has been observed to sometimes form a separate cerium dioxide (CeO₂) phase within the final product. acs.org
Vanadium (V): Vanadium-doped this compound has been synthesized via direct precipitation by adding sodium vanadate (B1173111) to the reaction mixture. researchcommons.org The incorporation of vanadium has been found to influence the material's affinity for certain ions. researchcommons.org In related work on manganese oxides, vanadium has also been shown to act as a template agent, promoting the formation of 2D nanosheet structures. rsc.org
Table 2: Synthesis and Effects of Transition Metal Dopants in Manganese Silicates
| Dopant | Synthesis Method | Key Precursors | Primary Research Finding | Source(s) |
|---|---|---|---|---|
| Iron (Fe) | Co-precipitation / Hydrothermal | Mn(NO₃)₂, Fe(NO₃)₃, Na₂SiO₃ / FeSO₄, MnCl₂ | Creates multivalent species, enhancing catalytic activity. | mdpi.comacs.org |
| Cerium (Ce) | Co-precipitation | MnCl₂, Na₂SiO₃, (NH₄)₂Ce(NO₃)₆ | Can form a separate CeO₂ phase in some syntheses. | acs.orgresearchcommons.org |
| Vanadium (V) | Co-precipitation | MnCl₂, Na₂SiO₃, NaVO₃ | Modifies the material's ion-exchange affinity. | researchcommons.org |
| Tungsten (W) | Thermal Vapor Deposition & Microwave Reaction | Si, W, Mn source | Improves stability and apparent catalytic activity for OER by exposing more active sites. | rsc.orgrsc.orgmdpi.com |
Rare Earth Element Doping for Functional Enhancements
The incorporation of rare earth elements (REEs) into this compound materials has emerged as a significant strategy for enhancing their functional properties for a variety of applications. This doping process involves the introduction of REE ions into the this compound host lattice, leading to tailored electronic, optical, and magnetic characteristics.
Research has demonstrated that doping this compound with various rare earth elements can lead to the development of materials with novel functionalities. For instance, a surface-catalyzed dual templating strategy has been successfully employed to synthesize hollow spheres of this compound doped with a wide array of metals, including rare earth elements such as Yttrium (Y), Lanthanum (La), Cerium (Ce), Neodymium (Nd), Europium (Eu), Gadolinium (Gd), Erbium (Er), and Ytterbium (Yb). acs.org This method results in the formation of hollow nanospheres, which can further assemble into larger hollow structures, creating a unique "bubbles within a bubble" morphology. acs.org The doping process in this method is achieved by adding the respective rare earth metal salts to the reaction mixture containing manganese acetate. acs.org
The functional enhancements imparted by REE doping are diverse. In the context of thermocatalysis, doping manganese dioxide with cerium or samarium has been shown to significantly boost its catalytic activity for the degradation of formaldehyde (B43269). researchgate.net The introduction of these dopants increases the amount of lattice oxygen and the proportion of Mn⁴⁺ ions, which are crucial for the catalytic oxidation process. researchgate.net
Furthermore, the magnetic properties of manganese silicates can be precisely tuned through REE doping. Ternary compounds such as Lanthanum-Manganese-Silicate (LaMnSi), Gadolinium-Manganese-Silicate (GdMnSi), and Yttrium-Manganese-Silicate (YMnSi) exhibit distinct Curie temperatures, around which their magnetization changes sharply. idu.ac.id This makes them promising materials for applications in magnetic refrigeration and sensors. researchgate.netmdpi.com The local magnetic moments arising from the substituted rare earth elements can enhance the Seebeck coefficient, a key parameter in thermoelectric materials. usq.edu.au
The optical properties of materials can also be modified through REE doping. For example, doping with certain rare earth elements can induce luminescence, making the materials suitable for applications in phosphors and optical devices. idu.ac.idmdpi.com The specific energy levels of the REE ions allow for laser action when incorporated into a crystal host. idu.ac.id
The following table summarizes various rare earth elements used as dopants in manganese-based materials and the resulting functional enhancements:
| Dopant (REE) | Host Material | Synthesis/Doping Method | Functional Enhancement | Reference |
| Cerium (Ce) | Manganese Dioxide on Corrugated Silica Carrier | Deposition | Enhanced thermocatalytic activity for formaldehyde degradation. | researchgate.net |
| Samarium (Sm) | Manganese Dioxide on Corrugated Silica Carrier | Deposition | Enhanced thermocatalytic activity for formaldehyde degradation. | researchgate.net |
| Yttrium (Y), Lanthanum (La), Cerium (Ce), Neodymium (Nd), Europium (Eu), Gadolinium (Gd), Erbium (Er), Ytterbium (Yb) | This compound | Surface-catalyzed dual templating | Formation of hollow nanostructures with tunable properties. | acs.org |
| Lanthanum (La) | This compound | Not specified | Tailored magnetic properties (Curie temperature ~305 K). | idu.ac.id |
| Gadolinium (Gd) | This compound | Not specified | Tailored magnetic properties (Curie temperature ~295 K). | idu.ac.id |
| Yttrium (Y) | This compound | Not specified | Tailored magnetic properties (Curie temperature ~275 K). | idu.ac.id |
| Europium (Eu), Gadolinium (Gd), Erbium (Er), Thulium (Tm) | Germanium Telluride (GeTe) | Not specified | Enhanced thermoelectric performance (Seebeck coefficient). | usq.edu.au |
Mechanisms of Dopant Integration and Influence on Material Formation
The integration of rare earth element dopants into the this compound matrix and their subsequent influence on the material's formation are governed by several complex mechanisms. The method of synthesis plays a crucial role in how and where the dopant ions are incorporated.
During hydrothermal synthesis, the addition of rare earth oxides to the reaction mixture can lead to the formation of new functional materials. researchgate.net The thermal behavior of the mixture of precursors, including the transition metal carbonate and the rare earth oxide, dictates the final phase and properties of the doped material. researchgate.net In some cases, the rare earth ions can substitute the manganese ions in the crystal lattice. For example, in the synthesis of RE-MnO₂/CSC, a portion of the rare earth ions replaces manganese ions in the α-MnO₂ structure, while the remainder exists as separate oxides (e.g., cerium oxide or samarium oxide). researchgate.net This substitution can lead to changes in the valence state of manganese, which is a key factor in determining the material's electrical and magnetic properties. researchgate.net
The ionic radii of the dopant and the host cation are critical factors in the substitution process. For instance, in the doping of zinc silicate with manganese, the similar ionic radii of Zn²⁺ and Mn²⁺ facilitate the substitution of zinc ions with manganese ions, creating luminescent centers. mdpi.com Similarly, the substitution of rare earth elements at the Ge site in GeTe is influenced by the increasing atomic number of the REE, which affects the substitution limit. usq.edu.au
The presence of the dopant can also influence the morphology and crystal structure of the final material. In the synthesis of sheaf-like manganese-doped zinc silicate, the doping with Mn²⁺ ions leads to significant lattice distortion and the formation of structural defects, which in turn enhances the photoluminescence intensity. mdpi.com In the case of manganese-doped cobalt silicate, the manganese dopant facilitates the formation of hollow spheres assembled from nanosheets. researchgate.net
Furthermore, the dopant can influence the reaction pathways and the formation of intermediate phases. For example, in the formation of manganese-doped cement clinker, the addition of manganese influences the formation of the silicate phase. nih.gov The interaction between the dopant and the host material can also lead to the formation of new chemical environments, as observed by shifts in the binding energies in X-ray photoelectron spectroscopy (XPS) analysis. frontiersin.org
The following table outlines the mechanisms of dopant integration and their influence on the formation of manganese-based materials:
| Dopant | Host Material | Integration Mechanism | Influence on Material Formation | Reference |
| Cerium (Ce), Samarium (Sm) | Manganese Dioxide | Substitution of Mn ions in α-MnO₂ lattice and formation of separate RE oxides. | Increases lattice oxygen and Mn⁴⁺ amount, accelerating HCHO oxidation. | researchgate.net |
| Manganese (Mn) | Zinc Silicate | Substitution of Zn²⁺ ions. | Induces lattice distortion and structural defects, enhancing photoluminescence. | mdpi.com |
| Manganese (Mn) | Cobalt Silicate | Not specified | Facilitates the formation of hollow spheres assembled from nanosheets. | researchgate.net |
| Manganese (Mn) | Cement Clinker | Incorporation into the clinker matrix. | Influences the formation of the silicate phase and can cause a disordered crystal structure. | nih.gov |
| Rare Earth Elements | Transition Metal Pyrophosphates | Addition of RE oxides to the formation system. | Formation of new functional materials with altered thermal behavior and phase formation. | researchgate.net |
Structural and Spectroscopic Characterization Techniques in Manganese Silicate Research
Diffraction-Based Structural Analysis
Diffraction techniques are fundamental in determining the atomic arrangement within manganese silicate (B1173343) crystals. By analyzing how waves, such as X-rays or electrons, are scattered by the crystal lattice, researchers can deduce detailed structural information.
Powder X-ray Diffraction (XRD) is a primary tool for identifying the crystalline phases present in a manganese silicate sample and assessing its degree of crystallinity. ncl.ac.uk When a finely powdered sample is exposed to an X-ray beam, the crystalline domains diffract the X-rays at specific angles, producing a characteristic diffraction pattern. Each crystalline phase of this compound has a unique pattern, which acts as a fingerprint for identification. ncl.ac.uk
Researchers can identify various polymorphs of this compound, such as rhodonite (P1̅), pyroxmangite (P1̅), clinopyroxene (P2₁/c), and garnet, by comparing the experimental diffraction pattern to standard databases like the Joint Committee on Powder Diffraction Standards (JCPDS) or the Crystallography Open Database (COD). ncl.ac.ukrsc.orggeoscienceworld.org For instance, a broad diffraction peak observed around 33° can correspond to the (224) crystal plane of MnSiO₃, indicating poor crystallization properties. rsc.org In contrast, highly crystalline materials produce sharp, well-defined peaks. mdpi.com The presence of multiple sets of peaks indicates a mixture of phases. researchgate.net For example, studies on manganese ore reduction have identified mixtures of MnO, MnSiO₃, and FeO after thermal processing. researchgate.net
The crystallinity of a material is also inferred from the XRD pattern. Amorphous materials, which lack long-range atomic order, produce broad, diffuse humps instead of sharp peaks. rsc.orggeoscienceworld.org This is particularly relevant in the study of synthesized manganese silicates, where the preparation method can significantly influence the final structure. For example, some manganese silicates become amorphous during decompression from high pressure or after electrochemical cycling. geoscienceworld.orgrsc.org
Table 1: Polymorphs of this compound (MnSiO₃) Identified by XRD This table is interactive. Click on headers to sort.
| Polymorph | Crystal System | Space Group | Typical Pressure/Temperature Conditions | Reference |
|---|---|---|---|---|
| Rhodonite | Triclinic | P1̅ | Ambient conditions | geoscienceworld.org |
| Pyroxmangite | Triclinic | P1̅ | High pressure (~4 GPa at 1273 K) | geoscienceworld.org |
| Clinopyroxene | Monoclinic | P2₁/c | High pressure (~8 GPa at 1273 K) | geoscienceworld.org |
| Garnet | Cubic | Ia3d | High pressure (~13 GPa at 1273 K) | geoscienceworld.org |
| Perovskite | Orthorhombic | Pbnm | High pressure (~20 GPa) and high temperature (~1200 K) | geoscienceworld.org |
For a more precise and unambiguous determination of a crystal structure, Single-Crystal X-ray Diffraction (SCXRD) is the definitive technique. Unlike powder XRD, which averages information from countless crystallites, SCXRD uses a single, high-quality crystal. This allows for the collection of diffraction data in three dimensions, leading to a highly refined structural model. carleton.edu
The SCXRD process can determine the precise coordinates of each atom within the unit cell, as well as bond lengths, bond angles, and site occupancy factors. carleton.eduiucr.org This level of detail is crucial for understanding the subtle structural variations between different this compound polymorphs and for characterizing novel synthetic materials. geologyscience.ruresearchgate.net For example, a reinvestigation of the low-temperature polymorph of Li₂MnSiO₄ using SCXRD allowed for a more precise determination of the Li⁺ and Mn²⁺ cation distribution compared to previous powder XRD studies, confirming a perfectly site-ordered structure. iucr.org
The quality of an SCXRD structure refinement is assessed by agreement factors, such as R1 and wR2, which quantify the difference between the observed diffraction data and the data calculated from the structural model. carleton.edu Lower values indicate a better fit. The technique is so powerful that it has been used to study complex hydrous manganese silicates and even materials under extreme pressure and temperature conditions, providing fundamental data on their state and behavior in environments like the Earth's mantle. geologyscience.rugeoscienceworld.org
Table 2: Crystallographic Data for Dilithium Manganese(II) Silicate (βII-Li₂MnSiO₄) from SCXRD This table is interactive. Click on headers to sort.
| Parameter | Value | Reference |
|---|---|---|
| Formula | Li₂MnSiO₄ | iucr.org |
| Crystal System | Orthorhombic | iucr.org |
| Space Group | Pmn2₁ | iucr.org |
| a (Å) | 6.3133 (16) | iucr.org |
| b (Å) | 5.3677 (14) | iucr.org |
| c (Å) | 4.9685 (12) | iucr.org |
| Volume (ų) | 168.37 (7) | iucr.org |
| Z (formula units/cell) | 2 | iucr.org |
| Temperature (K) | 295 | iucr.org |
| R-value (R_int_) | 0.019 | iucr.org |
Electron diffraction, particularly Selected Area Electron Diffraction (SAED), is a powerful technique performed within a Transmission Electron Microscope (TEM) to obtain crystallographic information from micrometer- to nanometer-sized regions of a sample. geoscienceworld.org Instead of X-rays, a beam of high-energy electrons is used, which interacts more strongly with matter, making it ideal for analyzing very small crystals or crystalline domains.
SAED patterns provide a 2D map of the reciprocal lattice of the crystal. A pattern of sharp, ordered spots indicates a single-crystal region, while a series of rings is characteristic of a polycrystalline or nanocrystalline material. diva-portal.org A diffuse halo with no distinct rings or spots signifies an amorphous structure. rsc.orgrsc.org
This technique is invaluable for studying microstructural features. For example, SAED has been used to confirm the amorphous nature of this compound binding phases in membranes and to show that lithium this compound can lose crystallinity after electrochemical cycling. rsc.orgrsc.org It is also critical for identifying and characterizing defects, such as lamellar intergrowths of different pyroxenoid phases (e.g., pyroxmangite within rhodonite) or the epitaxial relationship between different minerals like braunite and bixbyite. geoscienceworld.orgarizona.edu By analyzing the geometry and spacing of the diffraction spots, the crystal structure and orientation of these minute features can be determined. geoscienceworld.orgarizona.edu
Table 3: Electron Diffraction Findings in this compound Research This table is interactive. Click on headers to sort.
| Sample | Observation | Interpretation | Reference |
|---|---|---|---|
| Amorphous this compound (MnSi) | No distinctive electron diffraction rings | Disordered amorphous structure | rsc.org |
| Rhodonite with defects | Spots from pyroxmangite lattice and streaking | Presence of pyroxmangite lamellae and disordered pyroxenoids | arizona.edu |
| Carbon-coated Na₂Mn₂Si₂O₇ | Numerous reciprocal lattice points | Polycrystalline material containing multiple monoclinic phases | diva-portal.org |
| Cycled mesoporous Li₂MnSiO₄ | Pattern consistent with an amorphous material | Loss of crystallinity during electrochemical cycling | rsc.org |
| Bixbyite with lamellae | Epitaxial intergrowth pattern | Presence of oriented braunite (this compound) lamellae | geoscienceworld.org |
Single-Crystal X-ray Diffraction (SCXRD) for Refined Structural Determination
Microscopic and Morphological Characterization
Transmission Electron Microscopy (TEM) offers unparalleled resolution for examining the internal structure of materials at the nanoscale. chem-soc.si A high-energy electron beam is transmitted through an ultra-thin sample, and the resulting image reveals details about the material's size, shape, and arrangement of atoms.
TEM is widely used to characterize synthetic this compound nanostructures, such as nanorods, nanosheets, and mesoporous frameworks. mdpi.comacs.org For example, studies have revealed nanorod-like morphologies for Mn-doped Zn₂SiO₄ and well-defined nanosheets with thicknesses around 15 nm for this compound converted from clay minerals. mdpi.comacs.org High-Resolution TEM (HRTEM) can even visualize the lattice fringes of a crystal, providing direct evidence of its crystalline nature and the spacing between atomic planes. mdpi.comdiva-portal.org
The technique is also exceptionally suited for studying crystallographic defects. TEM imaging has been instrumental in observing and characterizing lamellar defects, which are common in natural manganese silicates like rhodonite. arizona.edu These studies have revealed alternating lamellae of different chain-width periodicities, such as pyroxmangite (seven-tetrahedra wide) and other pyroxenoid structures within a rhodonite host. arizona.edu Similarly, TEM has confirmed the presence of lamellae of the this compound braunite running parallel to specific crystallographic planes within bixbyite crystals. geoscienceworld.org
Table 4: TEM Observations of this compound Nanostructures and Features This table is interactive. Click on headers to sort.
| Material System | Observed Feature | Dimensions/Details | Reference |
|---|---|---|---|
| Mn-doped Zn₂SiO₄ | Nanorod-like morphology | Length: ~620 nm, Width: ~300 nm | mdpi.com |
| This compound (from magadiite) | Nanosheets | Thickness: ~15 nm | acs.org |
| Mesoporous MnKIL-1 | Disordered porous structure | Pore openings: 16 nm | chem-soc.si |
| Rhodonite | Lamellar defects | Alternating pyroxmangite and other pyroxenoid lamellae | arizona.edu |
| Bixbyite host | Lamellar defects | Attributed to tetragonal this compound braunite | geoscienceworld.org |
| Carbon-coated Na₂Mn₂Si₂O₇ | Nanocrystals in carbon matrix | Distinct lattice fringes visible | diva-portal.org |
Scanning Electron Microscopy (SEM) is the workhorse for investigating the surface morphology and microstructure of materials. It scans a focused electron beam across a sample's surface, generating images that reveal information about topography, particle size, and shape distribution. acs.org
SEM analysis has been applied to a wide variety of this compound materials. In studies of synthetic manganese silicates, SEM images have shown sphere-like particles with rough surfaces, nanorod agglomerates, and the general features of larger agglomerates. chem-soc.siacs.orgacs.org For example, iron this compound nanoparticles synthesized for biomedical applications were observed as sphere-like particles with diameters around 80 nm. acs.org In another study, this compound nanosheets were seen to form from numerous smaller sheets. acs.org
The technique is also used to study the morphology of naturally occurring manganese silicates and products from high-temperature reactions. Chemical garden experiments mimicking biogenic structures have produced this compound filaments with features like hollow cross-sections, branching structures, and curvilinear shapes, all visualized with SEM. nih.gov In metallurgical studies, SEM is used to analyze the morphology of liquid silicate phases that form during the reduction of manganese ores. up.ac.za
Table 5: Morphological Features of Manganese Silicates Observed by SEM This table is interactive. Click on headers to sort.
| Sample Type | Observed Morphology | Typical Dimensions | Reference |
|---|---|---|---|
| Iron this compound Nanoparticles | Sphere-like particles with rough surfaces | ~80 nm diameter | acs.org |
| Mn-Silicalite-1 Zeolite | Particle size depends on framework metals | Varies | researchgate.net |
| This compound Nanosheets | Constructed from numerous nanosheets | - | acs.org |
| Silicate Chemical Gardens | Filaments, branching structures, globular growths | Filaments <10 µm diameter | nih.gov |
| Mesoporous MnKIL-1 | Agglomerates of smaller particles | - | chem-soc.si |
Transmission Electron Microscopy (TEM) for Nanostructure and Lamellae Analysis
Vibrational and Electronic Spectroscopy
Spectroscopic techniques are indispensable for probing the vibrational and electronic states of this compound. Each method offers unique insights into the material's fundamental properties.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the chemical bonds within this compound. By analyzing the absorption of infrared radiation, characteristic vibrational modes of different functional groups can be determined.
In the analysis of this compound, specific peaks in the FTIR spectrum correspond to distinct molecular vibrations. For instance, a broad band observed around 3400-3452 cm⁻¹ is typically attributed to the O-H stretching vibrations of water molecules present on the sample's surface. aip.orgmdpi.comneptjournal.com Another peak, appearing near 1620-1690 cm⁻¹, is associated with the bending vibration of these adsorbed water molecules. aip.orgneptjournal.com
The core structure of this compound is revealed through peaks at lower wavenumbers. The stretching vibration of the Mn-O bond is often observed around 578 cm⁻¹. rsc.org The Si-O-Si bond, a key component of the silicate network, displays a characteristic anti-symmetric stretching vibrational mode near 1100 cm⁻¹. aip.org Additionally, a band at approximately 790 cm⁻¹ is attributed to the Si-O bond. mdpi.comneptjournal.com The interaction between the manganese and silicate components can also be observed, with some studies suggesting that a peak around 600 cm⁻¹ corresponds to the Fe-O stretching in an Fe-O-Si bond in iron-doped this compound systems. aip.org
The following table summarizes the typical FTIR absorption bands observed in this compound and their corresponding vibrational modes.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3400-3452 | O-H stretching (adsorbed water) |
| ~1620-1690 | O-H bending (adsorbed water) |
| ~1100 | Anti-symmetric stretching of Si-O-Si |
| ~980 | Si-O-Si stretching |
| ~790 | Si-O stretching |
| ~578 | Mn-O stretching |
This table is based on data from multiple research findings. aip.orgmdpi.comneptjournal.comrsc.org
Raman spectroscopy provides complementary information to FTIR, focusing on the lattice vibrations of the crystalline structure. This technique is particularly useful for phase identification and for understanding the local atomic coordination environments. rruff.info
The Raman spectrum of this compound exhibits several characteristic peaks. For tephroite (Mn₂SiO₄), a form of this compound, internal vibrations of the SiO₄ tetrahedra are observed at higher wavenumbers, typically between 800 and 1100 cm⁻¹. geoscienceworld.org The vibrations involving the manganese cations and the external SiO₄ modes occur at lower wavenumbers. geoscienceworld.org
The Raman spectra of manganese oxides, which can be present as separate phases or as components in this compound materials, are also well-characterized. These spectra typically show three main regions: skeletal vibrations (200-450 cm⁻¹), deformation modes of Mn-O-Mn chains (450-550 cm⁻¹), and stretching modes of the Mn-O bonds within the MnO₆ polyhedra (550-750 cm⁻¹). researchgate.net The position of certain Raman modes can also be correlated with the oxidation state of manganese. For example, in some manganese oxide minerals, the frequency of a Raman mode near 630 cm⁻¹ shows a linear relationship with the fraction of Mn³⁺ in the octahedral sites. rruff.inforesearchgate.netnsf.gov
The ability to distinguish between different phases and to probe the local structure makes Raman spectroscopy a valuable tool in the study of this compound, especially for identifying impurities or variations in the crystal structure. rruff.info
UV-Vis Diffuse Reflectance Spectroscopy (DRS) is employed to investigate the electronic structure and determine the oxidation states of manganese within the silicate matrix. acs.orgdiscoveracs.org The technique measures the light that is diffusely scattered from the sample surface, providing information about electron transitions.
The UV-Vis spectra of manganese-containing materials can be complex due to the possibility of multiple oxidation states (e.g., Mn²⁺, Mn³⁺) coexisting. acs.org In some studies of manganese silicates, a band observed between 253 and 263 nm has been assigned to tetrahedrally coordinated Mn³⁺ within the silicate framework. acs.org The presence of different manganese oxides can also contribute to the UV-Vis spectrum, further complicating interpretation. acs.org
The electronic spectra obtained from UV-Vis DRS are sensitive to the local structure, oxidation state, and chemical environment of the manganese ions. acs.orgdiscoveracs.org This makes it a key technique for understanding the catalytic activity of this compound materials, as the electronic properties are closely linked to their reactive behavior. acs.org
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of the atoms on the surface of a material. researchgate.netcarleton.eduresearchgate.net By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, the binding energy of the electrons can be determined, which is characteristic of each element and its chemical environment. aip.orgnies.go.jp
In the study of this compound, XPS is used to determine the relative abundance of manganese, silicon, and oxygen on the surface. rsc.org More importantly, it can distinguish between different oxidation states of manganese by analyzing the shifts in the binding energies of the Mn 2p core level peaks. carleton.edu For example, an increase in the binding energy is generally associated with a higher oxidation state. carleton.edu
The Si 2p spectrum can also provide valuable information. It can be deconvoluted into multiple peaks corresponding to different bonding environments, such as Si-O-Si and Si-O-M (where M can be Mn). rsc.org Changes in the relative areas of these peaks can indicate the formation of new bonds at the surface. rsc.org
The following table shows an example of how the surface composition of a this compound material can change upon interaction with other elements, as determined by XPS.
| Element | Initial Atomic % | Final Atomic % |
| Mn | 54.8 | - |
| Si | 12.9 | - |
| O | 31.9 | - |
Data from a study on amorphous this compound. rsc.org
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic environment of a specific element within a material. researchgate.netarxiv.org It is particularly useful for studying amorphous or highly disordered materials where long-range order is absent. arxiv.org XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). arxiv.org
The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom. geoscienceworld.orgcsic.es For manganese, the position of the absorption edge shifts to higher energies as the oxidation state increases. geoscienceworld.org By comparing the XANES spectra of a sample to those of well-characterized reference compounds, the average oxidation state of manganese can be quantified. geoscienceworld.org
The EXAFS region contains information about the distances, coordination numbers, and types of atoms in the immediate vicinity of the absorbing atom. researchgate.netresearchgate.net Analysis of the EXAFS data for this compound can reveal the average Mn-O bond distances and the number of oxygen atoms coordinating with the manganese. researchgate.net For example, in certain manganese-containing borosilicate glasses, EXAFS analysis has shown average Mn-O distances of approximately 2.07 Å and coordination numbers between 4.3 and 5.2, suggesting a mixture of 4- and 5-coordinated Mn²⁺ sites. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
Porosity and Surface Area Assessment
The porosity and surface area of this compound are critical properties, especially for applications in catalysis and adsorption, as they influence the accessibility of active sites. mdpi.com These characteristics are typically determined by gas sorption analysis, most commonly using the Brunauer-Emmett-Teller (BET) method for surface area and the Barrett-Joyner-Halenda (BJH) method for pore size distribution. mdpi.comneptjournal.com
Studies have reported a wide range of surface areas for this compound materials, depending on the synthesis method and resulting morphology. For instance, some amorphous manganese silicates have been found to possess a high specific surface area of 429.7 m²/g, with a significant number of mesoporous structures. rsc.org Other iron-manganese silicate composites have also exhibited large surface areas, such as 437 m²/g and 312 m²/g, with average pore diameters in the mesoporous range. mdpi.comneptjournal.com In contrast, natural todorokite-rich manganese oxides, a related material, have shown more moderate BET surface areas, ranging from 10.7 to 53.1 m²/g. uoa.gr
The type of isotherm obtained from nitrogen adsorption-desorption measurements can provide further insight into the pore structure. A type IV isotherm with a hysteresis loop, for example, is indicative of a mesoporous material. mdpi.com The pore size distribution can reveal whether the material is microporous, mesoporous, or macroporous. capes.gov.br
The table below presents a comparison of surface area and porosity data for different this compound and related materials.
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |
| Amorphous this compound | 429.7 | - | 4.8 |
| Iron-Manganese Silicate (IMS) | 437 | 0.49 | 30.79 |
| Iron-Manganese Silicate Polymer (IMSP) | 312 | 0.37 | - |
| Natural Todorokite-Rich Mn Oxides | 10.7 - 53.1 | - | 8.7 - 16.8 |
This table compiles data from various studies on this compound and related materials. mdpi.comneptjournal.comrsc.orguoa.gr
Nitrogen Adsorption/Desorption Isotherms for Mesoporous Properties
Nitrogen adsorption/desorption analysis is a fundamental technique for characterizing the porous nature of materials like this compound. The resulting isotherm provides quantitative information about the specific surface area, pore volume, and pore size distribution.
Mesoporous manganese silicates often exhibit a type IV isotherm according to the IUPAC classification, which is characteristic of mesoporous materials (pore sizes between 2 and 50 nm). ekb.egrsc.org This isotherm features a hysteresis loop, the shape of which can provide clues about the pore geometry. The initial part of the isotherm, at low relative pressures, is used to calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method. rsc.orgacs.org
Research on a novel mesoporous this compound, designated MnKIL-1, demonstrated a type IV isotherm with a significant increase in nitrogen adsorption at relative pressures between 0.75 and 0.95, indicative of capillary condensation within the mesopores. chem-soc.si The BET surface area for this material was determined to be a high 591 m²/g. chem-soc.si The pore size distribution, calculated using the Barrett-Joyner-Halenda (BJH) method from the desorption branch of the isotherm, showed a relatively broad distribution with a maximum at a pore width of 16 nm. acs.orgchem-soc.si
Prior to analysis, samples are typically outgassed under vacuum at elevated temperatures (e.g., 473 K for 2 hours) to remove adsorbed moisture and other contaminants from the surface. chem-soc.si The total pore volume is often estimated from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., 0.98). chem-soc.si
Interactive Data Table: Textural Properties of Mesoporous this compound (MnKIL-1)
| Property | Value | Unit |
| BET Surface Area (SBET) | 591 | m²/g |
| Total Pore Volume (Vt) | 2.08 | cm³/g |
| Mesopore Volume (Vme) | 1.92 | cm³/g |
| Mesopore Diameter (wBJH) | 16.0 | nm |
Data sourced from a study on the synthesis and characterization of MnKIL-1. chem-soc.si
Dynamic Light Scattering (DLS) for Particle Size Distribution
Dynamic Light Scattering (DLS) is a non-invasive technique widely used for determining the size distribution of small particles in suspension or solution. measurlabs.comchemrxiv.org The method is suitable for particles ranging from sub-nanometers to several micrometers. measurlabs.comnih.gov DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. analysis.rs Smaller particles move more rapidly, leading to faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. By analyzing these fluctuations, the hydrodynamic diameter of the particles can be calculated using the Stokes-Einstein equation. analysis.rs
In the context of this compound research, DLS is employed to characterize the size of nanoparticles, colloids, and other particulate forms of the compound. For instance, studies on mesoporous silica (B1680970) nanoparticles functionalized with manganese have utilized DLS to assess their colloidal stability and particle size. uevora.pt It is important to note that DLS provides a hydrodynamic diameter, which includes any solvent layer associated with the particle, and the results can be influenced by the presence of agglomerates. While DLS is a powerful tool, for complex systems with bimodal or broad size distributions, it may be less effective at resolving distinct particle populations compared to other techniques like small-angle X-ray scattering (SAXS) or transmission electron microscopy (TEM). nih.gov
Thermal Analysis Techniques
Thermal analysis techniques are crucial for understanding the thermal stability and compositional changes of this compound upon heating. These methods provide valuable information about decomposition processes, phase transitions, and the presence of volatile components.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability and Compositional Changes
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are often performed simultaneously to provide a comprehensive thermal profile of a material. researcher.life TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference material.
TGA curves for this compound materials can reveal several key features. An initial weight loss at lower temperatures (typically below 200°C) is often attributed to the removal of physically adsorbed and hydrated water. researchcommons.org Further weight loss at higher temperatures can correspond to the decomposition of the silicate structure or the loss of other volatile components. For example, in manganese-doped materials, TGA can help determine the water content. researchcommons.org In one study, the total water content in various doped manganese silicates ranged from 17.76% to 25.36%. researchcommons.org
DTA curves complement the TGA data by indicating whether the observed thermal events are endothermic (heat absorbing) or exothermic (heat releasing). cas.cz For instance, the dehydration process is typically endothermic. Phase transitions and crystallization events are also readily detected by DTA. Studies on manganese ores have used DTA to investigate thermal transformations, such as the formation of manganese and silicate compounds like tephroite at temperatures around 750-800°C. pyrometallurgy.co.za The combination of TGA and DTA is a powerful tool for assessing the thermal stability of this compound and understanding its behavior at elevated temperatures. rsc.orgresearchgate.net
Interactive Data Table: Thermal Decomposition Stages of a Manganese-Doped Strontium Tartrate Crystal (as an illustrative example of TGA/DTA application)
| Decomposition Stage | Temperature Range (°C) | Process |
| 1 | 73 - 190 | Dehydration |
| 2 | > 980 | Formation of stable oxide |
This data is illustrative of the type of information obtained from TGA/DTA and is based on a study of a related manganese-containing compound. smartsociety.org
Elemental and Compositional Analysis
Determining the elemental and compositional makeup of this compound is essential for both fundamental research and quality control. A variety of techniques are employed to ascertain both the bulk composition and the spatial distribution of elements within the material.
Elemental Analysis (e.g., XRF, ICP-MS) for Bulk and Doped Compositions
X-ray Fluorescence (XRF) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are two powerful techniques for the quantitative determination of the elemental composition of materials. gia.edu
XRF is a non-destructive technique that bombards a sample with high-energy X-rays, causing the elements within the sample to emit characteristic secondary X-rays. gia.edu The energy and intensity of these emitted X-rays are used to identify and quantify the elements present. XRF is well-suited for the analysis of major and some trace elements in silicate rocks and related materials. meiji.ac.jpresearchgate.net
ICP-MS is a highly sensitive destructive technique that can measure elements at trace and ultra-trace concentrations. mdpi.comjst.go.jp The sample is introduced into an argon plasma, which ionizes the atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. This allows for the precise quantification of a wide range of elements, including those present in very small amounts, making it ideal for analyzing doped manganese silicates. frontiersin.org For example, ICP-MS has been used to determine the solidification ratio of manganese in doped cement clinkers, with results showing ratios between 82.04% and 87.43%. frontiersin.org
Interactive Data Table: Comparison of XRF and ICP-MS for Elemental Analysis
| Feature | X-ray Fluorescence (XRF) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Measures secondary X-rays emitted from a sample. | Measures ions separated by mass-to-charge ratio. |
| Detection Limits | ppm range | ppb to ppt (B1677978) range |
| Sample State | Solid or liquid | Typically liquid, can be solid with laser ablation |
| Destructive? | Generally non-destructive | Destructive |
| Application | Major and minor elements | Trace and ultra-trace elements |
Energy Dispersive X-ray Spectroscopy (EDS) for Local Compositional Mapping
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique that is typically coupled with a Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM). ucr.edunih.gov It allows for the elemental analysis of a very small, localized area of the sample. The focused electron beam of the microscope excites atoms in the sample, causing them to emit characteristic X-rays. ucr.edu An EDS detector collects these X-rays and generates a spectrum, where the peaks correspond to specific elements.
This technique is invaluable for creating elemental maps, which show the spatial distribution of different elements across the surface of the sample. mdpi.com In this compound research, EDS mapping can visualize the distribution of manganese, silicon, and oxygen, as well as any dopant elements. mdpi.comresearchgate.netthermofisher.com For example, in the study of manganese ore briquettes, EDS analysis confirmed the presence of manganese oxide particles and their distribution within the microstructure. tandfonline.com Similarly, in the analysis of manganese ore, EDS detected major elements like manganese, silicon, and iron, providing semi-quantitative compositional data. scirp.org The intensity of the color in an EDS map typically reflects the concentration of a given element. researchgate.net
Electron Microprobe Analysis (EMPA) for Mineral Chemistry
Electron Microprobe Analysis (EMPA), also known as electron probe microanalysis (EPMA), is a highly effective, non-destructive analytical technique used for determining the chemical composition of small volumes of solid materials. utexas.edumdpi.com In the study of manganese silicates, EMPA is indispensable for quantitative mineral chemistry, providing precise data on the elemental makeup of individual mineral grains at a micrometer scale. utexas.edusuntextreviews.org This technique uses a focused beam of high-energy electrons to bombard a specific point on a polished sample surface. mdpi.comup.ac.za The interaction between the electron beam and the sample generates characteristic X-rays, and the wavelengths and intensities of these X-rays are unique to the elements present and their concentrations. up.ac.za By comparing the intensity of a characteristic X-ray from an unknown sample with that from a known standard, the elemental composition can be accurately quantified. utexas.edu
The accuracy of EMPA is highly dependent on the analytical conditions and the use of appropriate standards. For the analysis of silicate minerals, typical instrumental conditions involve an accelerating voltage of 15 to 20 kV and a beam current of 10 to 20 nA. utexas.eduup.ac.zausf.edu To ensure precise and accurate data, the raw X-ray intensity measurements require corrections for matrix effects, commonly known as ZAF corrections (atomic number, absorption, and fluorescence). up.ac.za A critical aspect of quantitative analysis is the use of standards—materials of well-known, homogeneous composition. In the analysis of manganese-bearing silicates, natural minerals such as rhodonite are frequently used as the standard for manganese. utexas.edumdpi.comotago.ac.nz Other standards for elements commonly found in these minerals include diopside (B82245) for calcium, olivine (B12688019) for magnesium, and various synthetic oxides and silicates. utexas.eduotago.ac.nz
Detailed research findings from EMPA studies have been crucial in defining the compositional fields of various this compound minerals and understanding the extent of elemental substitution within their crystal structures. Analyses reveal that this compound minerals often form solid solutions with iron, magnesium, and calcium analogues. geoscienceworld.orgtandfonline.com EMPA is used to determine the precise ratios of these substituting cations, which is fundamental to correctly classifying the mineral and interpreting its petrogenesis. arizona.edu For instance, EMPA has been used to document the complete solid solution series between forsterite (Mg₂SiO₄) and tephroite (Mn₂SiO₄), identifying the full range of natural compositions and the minor but significant presence of elements like calcium and iron. geoscienceworld.org
Studies on this compound deposits worldwide rely on EMPA to characterize the mineral assemblages. For example, analyses of minerals from Broken Hill, Australia, have used EMPA to define the compositions of coexisting pyroxmangite, rhodonite, and bustamite, revealing low zinc content in contrast to some older, less precise analyses. tandfonline.com Similarly, EMPA of rhodonite from Roşia Montană, Romania, provided detailed quantitative data on its oxide composition, identifying minor amounts of calcium, iron, and magnesium. usf.edu Research on magnesian rhodonite from Balmat, New York, utilized EMPA to determine its unusual composition, which is exceptionally rich in magnesium and poor in iron, providing insights into its formation under specific metamorphic conditions. arizona.edu
The following tables present representative data from EMPA studies on various this compound minerals, illustrating the compositional variations observed in nature.
Table 1: Representative Electron Microprobe Analyses of Rhodonite
This table shows the chemical composition of rhodonite from different geological locations as determined by EMPA. The data is presented in weight percent (wt%) of the constituent oxides.
| Oxide | Rosia Montană, Romania usf.edu | Balmat, New York, USA arizona.edu | Broken Hill, Australia tandfonline.com |
| SiO₂ | 47.16 | 47.4 | 46.2 |
| MnO | 41.52 | 39.4 | 32.1 |
| FeO | 2.59 | 0.4 | 13.9 |
| MgO | 1.05 | 4.8 | 1.1 |
| CaO | 5.86 | 6.2 | 5.4 |
| ZnO | - | - | 0.3 |
| Al₂O₃ | 0.05 | - | - |
| Total | 98.23 | 98.2 | 99.0 |
Note: Dashes (-) indicate the element was not reported in the analysis.
Table 2: Electron Microprobe Analyses of the Forsterite-Tephroite Series
This table presents EMPA data for olivine group minerals spanning the forsterite-tephroite solid solution series. The compositions highlight the substitution between magnesium and manganese. Data is shown in weight percent (wt%).
| Oxide | Tephroite (Långban, Sweden) geoscienceworld.org | Manganoan Forsterite (Košice Meteorite) researchgate.net |
| SiO₂ | 30.07 | 40.85 |
| MnO | 64.91 | 0.55 |
| MgO | 2.68 | 41.25 |
| FeO | 1.07 | 17.35 |
| CaO | 0.77 | - |
| Total | 99.50 | 100.00 |
Note: Dashes (-) indicate the element was not reported in the analysis. The Košice meteorite olivine represents an intermediate member with a minor tephroite component.
Theoretical and Computational Investigations of Manganese Silicates
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the intrinsic properties of manganese silicates at the atomic level. This quantum mechanical-based modeling approach allows for the accurate prediction of electronic structures and the analysis of bonding characteristics, providing insights that are often difficult to obtain through experimental methods alone.
Prediction of Electronic Structure and Catalytic Overpotentials
DFT calculations have been instrumental in understanding the electronic structure of manganese silicates, which is crucial for applications such as catalysis. Studies have shown that for materials like higher manganese silicides (HMSs), specifically Mn4Si7, the electronic structure is sensitive to strain. arxiv.orgresearchgate.net Tensile strain tends to reduce the band gap, while compressive strain has a less significant effect. arxiv.orgresearchgate.net This tunability of the band gap through strain engineering has implications for thermoelectric properties. arxiv.orgresearchgate.net
In the context of catalysis, particularly for the oxygen evolution reaction (OER), DFT calculations have revealed that pristine manganese silicate (B1173343) exhibits excellent intrinsic catalytic activity. rsc.org The theoretical overpotential for OER on manganese silicate is comparable to that of other reported manganese oxide catalysts. rsc.orgresearchgate.net Furthermore, doping with elements like tungsten can enhance the apparent catalytic activity by exposing more active sites without compromising bulk conductivity. rsc.org DFT simulations also help in understanding the role of dopants in adjusting the valence states of manganese and enriching surface hydroxyl groups, which contributes to improved stability. rsc.org For instance, in iridium-doped manganese dioxide, DFT calculations have shown that the formation of a Mn–O–Ir coordination structure can optimize the adsorption strength of reaction intermediates, thereby boosting OER activity and stability. nih.gov
The accuracy of DFT in predicting electronic properties is, however, dependent on the chosen functional. For complex systems like lithium manganese oxides, standard approximations like the local density approximation (LDA) and generalized gradient approximation (GGA) may not be sufficient. aps.org Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, have been shown to provide a more accurate description of the energetic, structural, electronic, and magnetic properties of these materials, in good agreement with experimental data. aps.org
Analysis of Bonding Characteristics and Valence States
DFT is a valuable tool for analyzing the intricate bonding environments and valence states of atoms within manganese silicates. In silicate melts containing manganese, Mn is typically considered a network modifier. mdpi.com DFT calculations, combined with spectroscopic techniques, can elucidate the coordination environment of manganese and other constituent atoms.
Studies on mixed-valence manganese complexes, which can serve as models for understanding manganese sites in biological and materials systems, have demonstrated that DFT calculations can provide reliable estimates for spectroscopic observables. acs.org Broken symmetry DFT calculations have been successfully used to match experimentally determined hyperfine tensors, providing detailed insights into the electronic structure. acs.org
Furthermore, DFT can be employed to analyze the nature of chemical bonds. For instance, in quaternary cyanamides containing manganese, DFT calculations have been used to determine Löwdin atomic charges and integrated crystal orbital bond indices (ICOBI), which characterize the ionic and covalent nature of the bonds. rsc.org These calculations can reveal the high-spin or low-spin state of manganese and how its coordination environment is affected by the presence of other elements. rsc.org In the study of cementitious materials like dicalcium silicate and tricalcium silicate, DFT-based Bader charge analysis has been used to understand the reactivity of different atoms by quantifying their valence electron distribution. ustb.edu.cn
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a powerful computational microscope to investigate the dynamic behavior of manganese silicates, particularly in their molten state. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual particles, offering insights into structural arrangements and transport properties at various temperatures and pressures. tandfonline.comarxiv.org
Modeling of Melt Structures and Polymerization Degrees
MD simulations are extensively used to model the structure of this compound melts. These simulations can predict key structural features such as radial distribution functions, coordination numbers, and bond angle distributions. sciopen.com A crucial aspect of silicate melt structure is the degree of polymerization, which describes the connectivity of SiO4 tetrahedra and significantly influences macroscopic properties like viscosity. case.edu
In manganese-containing silicate melts, Mn cations act as network modifiers, breaking up the silicate network. mdpi.comtandfonline.com MD simulations can quantify this effect by analyzing the distribution of Qn species, where 'n' represents the number of bridging oxygens per SiO4 tetrahedron. For example, simulations of the MgO-SiO2 system show that as the concentration of the network modifier (MgO) increases, the proportion of highly polymerized species (like Q4 and Q3) decreases, while less polymerized species (Q0 and Q1) become more prevalent. sciopen.com This depolymerization leads to a decrease in viscosity. sciopen.com
Studies on Mg2SiO4 glass and melt have revealed a significant degree of polymerization, with the presence of multiple Qn species, which is a departure from the single Q(0) coordination in its crystalline form, forsterite. researchgate.net MD simulations, in conjunction with experimental techniques like NMR spectroscopy, help in quantifying the proportions of these different Qn species. researchgate.net
Prediction of Thermodynamic Behaviors under Extreme Conditions
MD simulations are particularly valuable for predicting the thermodynamic properties and behavior of manganese silicates under extreme conditions of high temperature and pressure, which are often challenging to access experimentally. tandfonline.comresearchgate.net These simulations can be used to calculate equations of state, heat capacities, and transport properties like viscosity and diffusivity. nih.govucsb.edu
For instance, first-principles MD simulations of basaltic melt have been used to study its viscosity at pressures and temperatures relevant to the Earth's mantle. nih.gov Such studies have shown that the viscosity of silicate melts can exhibit a complex dependence on pressure, initially decreasing before increasing at higher pressures. nih.gov Similarly, simulations of the MgO-SiO2 system have demonstrated that at high pressures (greater than 15 GPa), the transport properties of melts become less dependent on composition. case.edu
In the context of pyrometallurgical slags, MD simulations can provide insights into the diffusion of ions and the viscosity of different phases within the melt at high temperatures. tandfonline.comtandfonline.com This information is crucial for understanding and controlling processes like the recycling of elements from slags. mdpi.com Thermodynamic calculations based on MD simulation results can also predict the evolution of manganese oxidation states as a function of temperature and oxygen partial pressure. mdpi.com
Computational Approaches for Structure-Property Relationships
Understanding the relationship between the atomic-scale structure and the macroscopic properties of manganese silicates is of paramount importance for both materials science and earth sciences. hanyang.ac.kr Computational approaches, integrating techniques like DFT and MD with experimental data, provide a powerful framework for establishing these crucial structure-property relationships.
The structure of silicate melts and glasses, particularly the degree of polymerization of the silicate network, is a dominant factor influencing transport properties such as viscosity, conductivity, and density. hanyang.ac.kr Computational models can quantify the structural changes induced by the addition of network modifiers like manganese oxide (MnO). For example, in CaO-MO-SiO2 (where M=Mg2+, Mn2+) systems, the addition of MnO leads to the depolymerization of the silicate network, which in turn affects the viscosity of the melt. hanyang.ac.kr
Computational frameworks that combine ab initio calculations with approaches like CALPHAD (Calculation of Phase Diagrams) can systematically describe the composition-structure-property relationships in complex systems like lithium-manganese oxide spinels. researchgate.net These models can predict key performance parameters such as voltage profiles, energy density, and stability for battery applications. researchgate.net
Moreover, empirical interatomic potential models, developed and validated against experimental data and first-principles calculations, can be used in large-scale MD simulations to predict the structural and mechanical properties of a wide range of silicate minerals and glasses. msu.ru These models allow for the investigation of complex phenomena like the quenching of melts and the behavior of materials under high pressure and temperature. msu.ru By combining simulation results with rigidity theory, it is possible to reduce the complexity of multicomponent systems and gain insights into how compositional changes can be used to optimize material properties. jussieu.fr
Modeling of Ionic Exchange Behavior and Sorption Mechanisms
Theoretical and computational investigations into the ionic exchange and sorption behavior of manganese silicates have provided significant insights into their potential applications, particularly in the removal of metal ions from aqueous solutions. These studies often employ a combination of experimental data and molecular modeling to elucidate the underlying mechanisms.
The sorption of various transition metals onto manganese oxides and silicate minerals has been a subject of considerable research. The order of sorption affinities for several metal ions on materials like Na-montmorillonite and hydrated ferric oxide has been determined to be Mn < Co < Ni < Zn < Cu. jst.go.jp For manganese dioxides, the affinity order is slightly different: Ni < Zn < Co < Mn ≤ Cu. jst.go.jp This highlights the significant role manganese-bearing materials can play in sequestering transition metals. jst.go.jp The distribution coefficients for manganese and cobalt on manganese dioxides are notably higher than on hydrated ferric oxide, indicating a stronger sorption preference. jst.go.jp
One approach to modeling sorption mechanisms is through the use of adsorption isotherms. For instance, the adsorption of manganese ions from a sodium silicate solution using chitosan (B1678972) as an adsorbent has been shown to follow both the Langmuir and Freundlich isotherm models, with high linearity values (R² = 0.99 and 0.98, respectively). researchgate.net This suggests a complex adsorption process that may involve both monolayer and multilayer coverage on a heterogeneous surface. The efficiency of this process is influenced by several factors, as detailed in the table below. researchgate.net
Table 1: Optimal Conditions for Manganese Adsorption by Chitosan
| Parameter | Optimal Value | Adsorption Percentage (%) |
|---|---|---|
| Chitosan Mass | 0.2 g | 56.63 |
| Contact Time | 30 minutes | 52.5 |
| pH | 3 | 58.67 |
| Temperature | 60 °C | 65.72 |
Data sourced from a study on the adsorption of Mn ions from sodium silicate solution using chitosan. researchgate.net
Molecular dynamics (MD) simulations offer a particle-level view of the sorption process. Studies on the adsorption of strontium nitrate (B79036) on different crystal surfaces of manganese monoxide (MnO) have revealed that the (111) crystal surface has the highest adsorption capacity for Sr²⁺ ions. mdpi.com This is attributed to the increased number of non-bridging oxygen atoms on this surface, which facilitates the transition of Sr²⁺ from outer-sphere to inner-sphere adsorption. mdpi.com The diffusion of ions is also affected by the crystal face, with mobility being significantly reduced on the (111) surface. mdpi.com
The surface chemistry of manganese silicates plays a crucial role in ion exchange. The presence of surface hydroxyl groups (Si-OH) provides active sites for the complexation of metal ions. mdpi.comresearchgate.net The pH of the solution is a critical factor, as it affects the surface charge of the adsorbent. At low pH, an excess of H⁺ ions can compete with metal cations for binding sites, reducing sorption efficiency. mdpi.comresearchcommons.org As the pH increases, the surface becomes more negatively charged, promoting the electrostatic adsorption of positively charged ions. mdpi.commdpi.com For example, studies on in-situ synthesized MnO₂@SiO₂ colloids show that the isoelectric point of the material changes after the adsorption of Mn²⁺, indicating the role of surface charge in the adsorption mechanism. mdpi.com
Simulation of Magnetic Interactions and Frustration Phenomena
The magnetic properties of manganese silicates are of fundamental interest due to the presence of Mn(II) ions with a high-spin S=5/2 state, which can lead to complex magnetic behaviors, including magnetic frustration. Computational simulations, particularly Monte Carlo methods, have been instrumental in understanding these phenomena.
One such material that has been studied is a synthetic analogue of the mineral Serandite, with the formula NaMn₂Si₃O₈(OH). researchgate.net In this compound, the MnO₆ octahedra form double chains. From a magnetic standpoint, the intra-chain exchange interaction between adjacent Mn(II) ions is weak. researchgate.net This weakness is attributed to distortions in the octahedra and the frustrated topology of the chain. researchgate.net The magnetic susceptibility of this material has been successfully modeled using a double chain numerical model with parameters derived from Monte Carlo simulations. researchgate.net
Classical Monte Carlo simulations have also been employed to study two-dimensional networks containing Mn(II) ions. researchgate.net These simulations, based on an isotropic Heisenberg model, have led to the derivation of analytical expressions that can be used to fit experimental data and extract magnetic interaction parameters. researchgate.net For one such complex, the following parameters were determined by fitting the experimental data to the model. researchgate.net
Table 2: Magnetic Interaction Parameters from Monte Carlo Simulations
| Parameter | Description | Value (K) |
|---|---|---|
| J₁ | Inter-ladder interaction | 0.13(1) |
| J | Intra-ladder interaction | 0.45(1) |
Data derived from fitting experimental results of a Mn(II) molecular system with a 2D trellis layer coupled-ladder configuration. researchgate.net
Magnetic frustration is a key concept in these systems, arising when competing magnetic interactions cannot all be simultaneously satisfied. whiterose.ac.uk In the context of manganese silicates, this can occur due to the geometric arrangement of the magnetic Mn ions. For example, in structures with triangular or tetrahedral arrangements of Mn ions with antiferromagnetic interactions, it is impossible for all adjacent spins to be anti-aligned. whiterose.ac.ukacs.org This leads to a highly degenerate ground state and can give rise to novel magnetic phenomena. The degree of geometric spin frustration can be influenced by factors such as the concentration and distribution of Mn atoms within the magnetic substructure. acs.org
The superexchange mechanism, where magnetic ions interact through an intermediary non-magnetic ion (in this case, oxygen), is a dominant interaction in manganese oxides and, by extension, silicates. bnl.gov The bending of the Mn-O-Mn bond angle can lead to an increase in magnetic frustration. aps.org The relative strength of competing magnetic interactions is controlled not only by the mean radius of the ions at the non-magnetic sites but also by the electronegativity of other cations present in the structure. aps.org
Analysis of Silicon Chemical Bonding in Complex Silicate Systems
The nature of the chemical bonding involving silicon in complex silicate systems, such as those containing manganese, is fundamental to understanding their structure and properties. Theoretical and computational methods, alongside experimental techniques like X-ray photoelectron spectroscopy (XPS), have been employed to probe the intricacies of Si-O bonds.
Table 3: Binding Energy of Si 2p Electrons in this compound Systems
| System/Material | Binding Energy (eV) |
|---|---|
| Modeled МnО-SiO₂ | 102.2 |
| Modeled МnО-СаО-SiO₂ | 101.8 |
| Oxide Manganese Concentrate | 102.6 |
| Carbonate Manganese Concentrate | 102.8 |
| Industrial Finishing Slag (Ferrosilicon-manganese) | 102.0 |
| Industrial Finishing Slag (Metallic Manganese) | 101.9 |
Data obtained from X-ray photoelectron spectroscopy analysis. pyro.co.za
Molecular orbital (MO) calculations have been used to model silica (B1680970) and silicate structures. annualreviews.org These calculations predict a range of Si-O bond lengths (1.65 to 1.74 Å) and Si-O-Si bond angles (102° to 174°). annualreviews.org The debate over the degree of ionic versus covalent character in the Si-O bond is long-standing. While traditionally viewed as having significant ionic character, modern computational studies have challenged models that include significant silicon-oxygen double bonding. frontiersin.org
Recent theoretical work using long covalent bond theory suggests that in addition to the primary Si-O bonds, there are also significant O-O long covalent bonds within the silicate tetrahedral framework. frontiersin.org In a large silicon cluster model, the Si-O bond orders were found to be substantially less than one, while the O-O bond orders were conspicuously greater than zero. frontiersin.org This indicates a degree of electron delocalization among the oxygen atoms. frontiersin.org
Density Functional Theory (DFT) has also been applied to study the interaction of ions with silicate surfaces. For instance, in studies of silica-functionalized polyacrylamide for scale inhibition, DFT calculations showed a high binding affinity between Ca²⁺ and the silica region. mdpi.comnih.gov This interaction involves the formation of bonds between the calcium ion and oxygen atoms, and even transiently with the silicon atom, highlighting the complex interplay of bonding at the silicate interface. mdpi.com The formation of this compound at the interface between manganese and SiO₂ has also been confirmed through analysis of Si 2p and Mn 2p spectra, with the this compound peak appearing at a distinct binding energy. researchgate.net
Geological and Mineralogical Research on Manganese Silicates
Natural Occurrences and Mineral Assemblages
Manganese silicate (B1173343) minerals are integral components of certain metamorphic rocks and ore deposits. Their identification and the study of their associations with other minerals offer clues to the geological history of their host rocks.
Identification and Characterization of Manganese Silicate Minerals
A variety of this compound minerals are recognized, each with distinct physical and chemical properties. Modern analytical techniques, such as X-ray diffraction and electron microscopy, are often required for their precise identification, as visual examination alone can be unreliable. usgs.gov Some of the most significant this compound minerals include:
Rhodonite (MnSiO₃): Often found in metamorphic rocks, rhodonite is known for its characteristic pink to red color. rruff.info It can be confused with pyroxmangite, another this compound, and optical methods are often necessary to distinguish them. rruff.info
Tephroite (Mn₂SiO₄): This olivine-group mineral is a common constituent of metamorphosed manganese-rich sediments. researchgate.net It often forms in environments with low silica (B1680970) activity.
Nambulite ((Li,Na)Mn₄Si₅O₁₄(OH)): A relatively rare lithium-bearing this compound, nambulite is typically found in metamorphosed manganese deposits. cjees.ro Its structure is similar to that of rhodonite. cjees.ro
Pyroxmangite (MnSiO₃): A high-pressure, low-temperature polymorph of rhodonite, pyroxmangite is found in regionally metamorphosed manganese ore deposits. rruff.infohandbookofmineralogy.org It forms a series with pyroxferroite. handbookofmineralogy.org
Spessartine (Mn₃Al₂(SiO₄)₃): A manganese-aluminum garnet, spessartine is a common mineral in manganese-rich metamorphic rocks such as gondites and skarns. researchgate.netkseeg.org
The following table provides a summary of the key characteristics of these this compound minerals:
| Mineral | Chemical Formula | Crystal System | Mohs Hardness | Specific Gravity |
| Rhodonite | CaMn₄Si₅O₁₅ virginia.gov | Triclinic | 5.5 - 6.5 | 3.57 - 3.76 virginia.gov |
| Tephroite | Mn₂SiO₄ researchgate.net | Orthorhombic | 6 | 4.1 |
| Nambulite | (Li,Na)Mn₄Si₅O₁₄(OH) cjees.ro | Triclinic | 6.5 | 3.51 |
| Pyroxmangite | MnSiO₃ handbookofmineralogy.org | Triclinic | 5.5 - 6 handbookofmineralogy.org | 3.61 - 3.80 handbookofmineralogy.org |
| Spessartine | Mn₃Al₂(SiO₄)₃ virginia.gov | Isometric | 6.5 - 7.5 | 4.12 - 4.32 virginia.gov |
Association with Skarn Deposits and Metamorphic Rocks
Manganese silicates are frequently associated with skarn deposits and various metamorphic rocks. wikipedia.org Skarns are coarse-grained metamorphic rocks rich in calcium-magnesium-iron-manganese-aluminum silicate minerals that form when carbonate-bearing rocks are intruded by a silicate magma. wikipedia.orggeologyscience.com The interaction between the hot, silica-rich fluids from the magma and the carbonate host rock leads to the formation of a variety of calc-silicate minerals, including manganese silicates like rhodonite and spessartine. usgs.govgeoscienceworld.org
In addition to skarns, manganese silicates are characteristic minerals of metamorphosed sedimentary manganese deposits. u-szeged.hu Gondites, for instance, are manganese-bearing metamorphic rocks primarily composed of quartz and spessartine garnet. kseeg.org These rocks are believed to have formed from the metamorphism of manganese-rich sedimentary layers. kseeg.org The mineral assemblages found in these rocks, such as the presence of spessartine, rhodonite, and tephroite, can indicate the grade of metamorphism, with some assemblages suggesting conditions as high as the amphibolite facies. researchgate.net
Compositional Variations in Natural Manganese Silicates
The chemical composition of natural manganese silicates can vary significantly, reflecting the specific geological conditions of their formation. These variations are often due to the substitution of manganese by other elements such as iron, magnesium, and calcium.
For example, in the garnet group, spessartine can form solid solutions with other garnets like almandine (iron) and grossular (calcium). The composition of garnet in metamorphosed this compound rocks can show considerable variation, with some garnets containing up to 36% of the calderite (Mn₃Fe₂³⁺(SiO₄)₃) component in solid solution with andradite (B1144000) and spessartine. researchgate.net
Similarly, rhodonite can contain significant amounts of calcium, and its composition can vary along with that of coexisting pyroxmangite. arizona.edu The chemical composition of this compound rocks themselves also shows a wide range, with varying contents of MnO, SiO₂, Al₂O₃, CaO, MgO, and FeO, which influences the types of this compound minerals that form. sibran.ru These compositional variations in both the minerals and the host rocks provide crucial information for understanding the geochemical environment during metamorphism and metasomatism.
Genesis and Formation Processes
The formation of this compound minerals is a complex process driven by metamorphism and hydrothermal activity. Understanding these processes is key to deciphering the origin of manganese ore deposits.
Metamorphic Transformations of Manganese-bearing Sediments
Many this compound deposits originate from the metamorphism of manganese-rich sediments. u-szeged.hu These primary sediments can consist of manganese oxides, hydroxides, carbonates, or even manganese-rich clays (B1170129) and cherts. researchgate.netijettjournal.org During regional or contact metamorphism, these initial constituents are transformed into a variety of this compound minerals.
The grade of metamorphism plays a crucial role in determining the resulting mineral assemblage. researchgate.net At lower grades, corresponding to the greenschist facies, minerals like braunite may form. u-szeged.hu As the temperature and pressure increase to amphibolite facies conditions, assemblages containing spessartine, rhodonite, and tephroite become more common. kseeg.orgresearchgate.net The transformation of carbonate minerals into silicates often occurs through decarbonation-oxidation processes during prograde metamorphism. kseeg.org The initial composition of the sediment, particularly the relative amounts of manganese, silica, and aluminum, is a primary control on the specific silicate minerals that will form. u-szeged.huijettjournal.org
The following table outlines the general progression of mineral formation with increasing metamorphic grade:
| Metamorphic Facies | Typical Manganese Minerals |
| Diagenesis/Low-Grade Metamorphism | Rhodochrosite, Manganese Oxides, Neotokite, Caryopilite researchgate.net |
| Greenschist Facies | Braunite, Spessartine, Rhodonite u-szeged.huresearchgate.net |
| Amphibolite Facies | Spessartine, Rhodonite, Tephroite, Pyroxmangite kseeg.orgresearchgate.net |
| Granulite Facies | Hausmannite, Jacobsite, Spessartine, Rhodonite u-szeged.huijettjournal.org |
Hydrothermal Origin and Late-Stage Fluid Activities
Hydrothermal processes are also significant in the formation and modification of this compound deposits. Hydrothermal fluids, which can be of magmatic, metamorphic, or meteoric origin, can transport and deposit manganese, or they can alter pre-existing manganese minerals. wikipedia.orggeologyscience.com
In many skarn deposits, the formation of manganese silicates is directly linked to the infiltration of hydrothermal fluids from an intruding magma. usgs.govgeoscienceworld.org These fluids introduce silica and other elements that react with the carbonate host rocks. geologyscience.com Evidence for a hydrothermal origin can include the presence of vein and stockwork mineralization, wall-rock alteration, and specific mineral assemblages that are characteristic of hydrothermal systems. crimsonpublishers.comcrimsonpublishers.com
Late-stage fluid activities can further modify the mineralogy of this compound rocks. These fluids can cause retrograde alteration, where higher-temperature minerals are replaced by lower-temperature ones. usgs.gov For instance, pyroxenoids and garnets can be altered to manganese-rich amphiboles or chlorite. arizona.edu The interaction of these late-stage fluids can also lead to the deposition of new minerals in fractures and veins, further diversifying the mineral assemblages within the deposit. unr.edu Geochemical studies of manganese deposits often reveal enrichments in certain trace elements, which can be indicative of hydrothermal fluid interaction. crimsonpublishers.comunr.edu
Supergene Alteration and Enrichment Mechanisms
Supergene alteration processes play a critical role in the transformation of primary this compound deposits into economically viable, high-grade manganese ores. These near-surface processes involve the weathering and chemical alteration of protore minerals, leading to the enrichment of manganese. Primary manganese-bearing silicates, such as rhodonite, spessartine garnet, and tephroite, which are often found in metamorphosed sedimentary rocks (gondites) and skarns, are susceptible to oxidation and leaching under specific environmental conditions. geoscienceworld.orgkseeg.orgijrpr.com
The fundamental mechanism involves the breakdown of the silicate crystal lattice by percolating meteoric waters, which are typically oxygenated. This process releases manganese, primarily in its divalent state (Mn²⁺), along with other elements like silica. The mobile Mn²⁺ is then oxidized to higher valence states (Mn³⁺ and Mn⁴⁺), which are significantly less soluble. This change in oxidation state causes the manganese to precipitate as a variety of secondary oxide and hydroxide (B78521) minerals. geoscienceworld.orgwdcb.ru The result is a residual enrichment where more soluble elements are leached away, and manganese is concentrated in situ or transported and redeposited over short distances. core.ac.uk
Common secondary manganese minerals formed through supergene alteration include pyrolusite (β-MnO₂), cryptomelane (K(Mn⁴⁺,Mn²⁺)₈O₁₆), romanechite (Ba,H₂O)₂(Mn⁴⁺,Mn³⁺)₅O₁₀), lithiophorite ((Al,Li)MnO₂(OH)₂), and nsutite (γ-MnO₂). geoscienceworld.orgkseeg.org The specific secondary mineral assemblage that forms is dependent on local physicochemical conditions such as pH, Eh (redox potential), and the availability of certain cations (e.g., K⁺, Ba²⁺, Li⁺) in the weathering solution. geoscienceworld.orgearth-science.net For example, cryptomelane formation is favored in the presence of potassium ions. geoscienceworld.org Supergene enrichment can transform low-grade siliceous or carbonate-silicate manganese protores into workable deposits. geoscienceworld.orgkseeg.org Studies have shown that even tetravalent manganese oxides can transform from one mineral to another during ongoing supergene processes. geoscienceworld.org The alteration often results in the formation of manganese cuirasses or cappings over the primary ore body. kseeg.org
Petrographic and Geochemical Studies
Petrographic analysis of manganese ore samples reveals complex textural relationships that provide insights into their formation and subsequent alteration history. In this compound protores, such as gondite, primary minerals like spessartine garnet and tephroite are observed. scirp.orgscirp.org Microstructural studies using optical and electron microscopy show that supergene alteration manifests as replacement textures, where primary silicate minerals are altered along grain boundaries and fractures to secondary manganese oxides. semanticscholar.orgscirp.org
Common textures observed in manganese ores include:
Replacement Texture : Secondary manganese minerals like pyrolusite and psilomelane replace primary silicates and carbonates. semanticscholar.org This is a key indicator of supergene enrichment.
Colloform Banding : Often seen in minerals like cryptomelane and romanechite, this texture consists of fine, concentric, or scalloped layers, suggesting precipitation from colloidal solutions in open spaces. ijrpr.comsemanticscholar.org
Veined Texture : Veins of secondary manganese oxides, such as cryptomelane, can be seen cutting across the primary mineral matrix, indicating mobilization and redeposition of manganese by fluids. geoscienceworld.orgscirp.org
Granular and Banded Textures : Ores can exhibit granular mosaics of manganese minerals or distinct bands of different minerals, such as braunite and hausmannite, reflecting original sedimentary layering or metamorphic segregation. semanticscholar.org
Microstructural analysis, including electron probe microanalysis (EPMA), reveals the intimate association between manganese minerals and gangue phases like quartz and clay minerals. scirp.orgscirp.org The degree of liberation of manganese minerals from the silica matrix is highly dependent on the ore's microstructure. For instance, ores with coarse, crystalline pyrolusite blades are more easily beneficiated than cherty ores where manganese minerals and silica are intergrown at a very fine scale. scirp.orgustb.edu.cn The microstructure, therefore, directly influences the potential for economic processing of low-grade ores. scirp.org
The concentration of manganese within silicate minerals is governed by a combination of geochemical factors during their formation, including the bulk composition of the host rock, pressure, temperature, and the fugacity of oxygen and other volatile species. Manganese (Mn²⁺) has an ionic radius that allows it to substitute for other divalent cations like iron (Fe²⁺), magnesium (Mg²⁺), and calcium (Ca²⁺) in the crystal lattices of various silicate minerals. geoscienceworld.orgdiva-portal.org
Key geochemical controls include:
Host Rock Composition : The primary control is the availability of manganese in the protolith. Sedimentary rocks rich in manganese, often associated with submarine exhalations or specific depositional environments, are precursors to manganese-rich silicate assemblages. scirp.orgencyclopedia.pub
Redox Conditions (Eh) and pH : The oxidation state of manganese is highly sensitive to Eh-pH conditions. Under reducing conditions, Mn²⁺ is stable and readily incorporated into silicate and carbonate minerals. kseeg.orgencyclopedia.pub Oxidizing environments favor the formation of Mn⁴⁺ oxides and limit the formation of manganese silicates. encyclopedia.pub
Metamorphic Grade : During metamorphism, temperature and pressure control which this compound minerals are stable. For example, studies of synthetic MnSiO₃ show that pyroxmangite is the high-pressure, low-temperature polymorph, while rhodonite is stable at higher temperatures. researchgate.netgia.edu The presence of other cations like Ca, Mg, and Fe expands the stability fields, allowing for the coexistence of different pyroxenoids. gia.edu
Fluid Interaction : The interaction with hydrothermal or metamorphic fluids can introduce or redistribute manganese, affecting the final manganese content of silicate minerals like garnet and amphibole. diva-portal.org Studies of skarn deposits show that manganese levels in silicates can be very high, controlled by the composition of the metasomatic fluids. diva-portal.org
The following table summarizes the typical manganese content in various silicate protores.
| Rock Type | Primary Manganese Silicates | Typical Mn Content Range | Reference |
| Gondite | Spessartine, Tephroite | 27% - >38% Mn | scirp.org |
| Garnet Tephroitite | Tephroite, Spessartine | 27% - >38% Mn | scirp.org |
| Manganiferous Skarn | Rhodonite, Tephroite, Mn-Garnet | Up to 13.98% Mn | diva-portal.org |
| Calc-Granulite | Mn-bearing silicates | 0.16% - 39.70% Mn | ijrpr.com |
Isotopic dating of manganese minerals, particularly supergene oxides derived from the alteration of primary silicates, provides powerful constraints on the timing of weathering events and, by extension, paleoclimatic conditions. The Potassium-Argon (K-Ar) and Argon-Argon (⁴⁰Ar/³⁹Ar) dating methods are especially useful for dating potassium-bearing manganese oxides like cryptomelane. geoscienceworld.org
Studies on the Groote Eylandt deposit in Australia used these methods to date episodes of supergene enrichment. geoscienceworld.org Corrected K-Ar ages revealed that cryptomelane and associated todorokite formed between 18 and 6 million years ago (Miocene), while older romanechite formed during pre-late Eocene and Oligocene episodes. geoscienceworld.org These dated weathering cycles correlate with periods of intense, humid climatic conditions in the Tertiary, demonstrating that isotopic dating can delineate specific paleoclimatic events that drove ore formation. geoscienceworld.org Similarly, ³⁹Ar/⁴⁰Ar dating of supergene ores in the Congo Craton identified enrichment events at 10.5, 3.6, and 2.6 million years ago. mdpi.com
In addition to geochronology, stable and radiogenic isotopes are used to trace the sources of manganese and reconstruct depositional environments.
Strontium (Sr) and Neodymium (Nd) Isotopes : The isotopic compositions of Sr and Nd in ferromanganese deposits help to distinguish between different sources of metals, such as ambient seawater (hydrogenous), hydrothermal fluids, or terrigenous input from weathering of continental crust. mdpi.com
Carbon (δ¹³C) and Oxygen (δ¹⁸O) Isotopes : In primary manganese carbonate minerals often associated with silicates, the isotopic ratios of carbon and oxygen can indicate the source of the carbon (e.g., marine bicarbonate vs. organic matter) and the temperature and composition of the formational fluids. mdpi.comresearchgate.net Negative δ¹³C values in some deposits point to a marine fluid source for the primary ore. mdpi.com
Cerium (Ce) Anomalies : The behavior of the rare earth element cerium, which can be oxidized from Ce³⁺ to Ce⁴⁺, serves as a paleoredox proxy. Negative Ce anomalies in manganese-poor silicates suggest precipitation in oxic surface waters, while positive anomalies in manganese-rich silicates can indicate the reductive dissolution of manganese oxides in anoxic bottom waters. cardiff.ac.uk
Geochemical Controls on Manganese Content in Silicate Minerals
High-Pressure and High-Temperature Behavior of Manganese Silicates
The behavior of manganese silicates under the extreme pressures and temperatures characteristic of the Earth's mantle is crucial for understanding deep Earth geodynamics and the recycling of subducted oceanic crust. Experimental studies using diamond-anvil cells and multi-anvil presses have revealed a series of complex phase transitions. geoscienceworld.orggeoscienceworld.orggeoscienceworld.org
MnSiO₃ Polymorphs (Rhodonite and Pyroxmangite): At ambient pressure, rhodonite is a stable form of MnSiO₃. geoscienceworld.org With increasing pressure, it undergoes several transformations:
Rhodonite → Pyroxmangite : At lower temperatures, rhodonite transforms into its high-pressure dimorph, pyroxmangite. geoscienceworld.orggemrockauctions.com The boundary for this transformation is pressure and temperature-dependent; for example, at 1 kbar, the transition occurs at around 400°C. gia.edugeoscienceworld.org
Pyroxmangite → Clinopyroxene Structure : With further increases in pressure, pyroxmangite transforms into a monoclinic pyroxene (B1172478) structure. geoscienceworld.orggeoscienceworld.org
Clinopyroxene → Garnet Structure : At pressures around 13 GPa (at 1273 K), the clinopyroxene structure transforms into a dense, distorted garnet structure. geoscienceworld.orggeoscienceworld.org
Decomposition : At pressures above ~20 GPa and temperatures over ~1200 K, MnSiO₃ garnet decomposes into a mixture of MnO (rock-salt structure) and SiO₂ (stishovite). geoscienceworld.org
Perovskite Structure : At even higher pressures, the mixture of MnO and SiO₂ recombines to form an orthorhombic perovskite-structured MnSiO₃, which becomes amorphous upon decompression. geoscienceworld.org
The following table summarizes the high-pressure transformations of MnSiO₃.
| Pressure (GPa) | Temperature (K) | Initial Phase | Resulting Phase/Assemblage | Reference |
| ~4 | 1273 | Rhodonite | Pyroxmangite | geoscienceworld.org |
| ~8 | 1273 | Pyroxmangite | Clinopyroxene | geoscienceworld.org |
| ~13 | 1273 | Clinopyroxene | Garnet | geoscienceworld.org |
| >20 | >1200 | Garnet | MnO + SiO₂ (Stishovite) | geoscienceworld.org |
| >20 | >1200 | MnO + SiO₂ | Perovskite | geoscienceworld.org |
Mn₂SiO₄ (Tephroite) Behavior: The manganese olivine (B12688019), tephroite (Mn₂SiO₄), behaves differently under pressure than its magnesium (forsterite) and iron (fayalite) counterparts. Instead of transforming to a spinel or spinelloid structure, recent studies have shown that tephroite undergoes a pressure-induced, irreversible amorphization (PIA) at pressures above ~20 GPa. geoscienceworld.orgresearchgate.netdntb.gov.ua This transformation appears to be largely independent of temperature up to at least 900 K. geoscienceworld.orgresearchgate.net This suggests that in cold, rapidly subducting oceanic slabs that may contain manganese-rich sediments, tephroite could become an amorphous phase within the mantle transition zone. geoscienceworld.orgmsaweb.org At higher temperatures (e.g., 1273 K) and pressures above 14 GPa, tephroite decomposes into MnO and MnSiO₃ (garnet-like structure) rather than becoming amorphous. geoscienceworld.org
This amorphization is significant because it would alter the physical properties (e.g., seismic velocity, density) of the subducting slab, potentially influencing mantle convection and the fate of recycled crustal materials. geoscienceworld.org
Implications for Deep Earth Processes and Oceanic Crustal Recycling
This compound minerals, while not as abundant as their iron and magnesium counterparts, play a crucial role in understanding the complex processes occurring within the Earth's deep interior. Their unique chemical and physical properties under extreme pressures and temperatures provide valuable insights into mantle dynamics, the stability of mineral phases in subducting slabs, and the recycling of oceanic crust.
High-Pressure Phase Transformations and Mantle Mineralogy
The behavior of manganese silicates under high-pressure conditions is a key area of research for modeling the mineralogy of the Earth's mantle. geoscienceworld.org As oceanic crust subducts, it is subjected to increasing pressure and temperature, causing the minerals within it to undergo a series of phase transformations. This compound compounds, particularly MnSiO3, serve as important analogues for more abundant mantle silicates like MgSiO3, FeSiO3, and CaSiO3. geoscienceworld.org The ionic radius of manganese is intermediate between that of magnesium and calcium and similar to that of iron, making its compounds excellent models for studying high-pressure behavior. geoscienceworld.org
At ambient conditions, MnSiO3 is stable as the mineral rhodonite. geoscienceworld.org With increasing pressure and temperature, it transforms into a sequence of denser polymorphs. Experimental studies have documented the following transformation sequence for MnSiO3:
Rhodonite → Pyroxmangite: Pyroxmangite is the high-pressure, low-temperature polymorph of rhodonite. researchgate.net This transformation has been observed to occur at pressures around 4 GPa at 1273 K. geoscienceworld.org
Pyroxmangite → Clinopyroxene: With further increases in pressure, pyroxmangite transforms into a clinopyroxene structure at approximately 8 GPa and 1273 K. geoscienceworld.org A phase transition from a P21/c to a C2/c clinopyroxene structure has been observed at around 2.9 GPa at room temperature. minsocam.org
Clinopyroxene → Garnet: At about 13 GPa and 1273 K, the clinopyroxene structure gives way to a denser garnet structure. geoscienceworld.org Spessartine, a manganese-aluminum garnet, is a common this compound found in metamorphosed sedimentary rocks. hwt.co.za
Garnet → Perovskite: At pressures exceeding 20 GPa and temperatures above 1200 K, MnSiO3 garnet decomposes into a mixture of MnO and SiO2 (stishovite), which then recombines to form an orthorhombic perovskite structure. geoscienceworld.org This transformation to a perovskite structure occurs at a relatively low pressure of about 20 GPa at 1200 K. researchgate.net
These high-pressure transformations are significant because they influence the density of the subducting oceanic crust. The formation of denser mineral phases like garnet and perovskite can affect the buoyancy of the slab, potentially influencing its descent into the mantle.
Interactive Data Table: High-Pressure Polymorphs of MnSiO₃
| Precursor Mineral | High-Pressure Polymorph | Transition Pressure (GPa) | Transition Temperature (K) | Source |
| Rhodonite | Pyroxmangite | 4 | 1273 | geoscienceworld.org |
| Pyroxmangite | Clinopyroxene | 8 | 1273 | geoscienceworld.org |
| Clinopyroxene | Garnet | 13 | 1273 | geoscienceworld.org |
| Garnet | Perovskite | >20 | >1200 | geoscienceworld.org |
Role in Oceanic Crustal Recycling and Mantle Oxidation
Oceanic crust is continuously being created at mid-ocean ridges and recycled back into the mantle at subduction zones. mingtang.me This process of crustal recycling plays a fundamental role in the chemical evolution of the mantle. osug.froup.comoup.com Manganese, initially incorporated into oceanic crust through hydrothermal activity and sedimentation, is carried into the mantle within subducting slabs. hwt.co.zavirginia.govlyellcollection.org
A critical process that occurs during the subduction of oceanic sediments is the reduction of manganese. Ferromanganese nodules and sediments on the ocean floor contain manganese primarily in its oxidized state (Mn⁴⁺). geoscienceworld.org As these sediments are subducted and heated, Mn⁴⁺ is reduced to Mn²⁺ through a series of metamorphic reactions. This reduction process releases a significant amount of oxygen. geoscienceworld.org
This released oxygen has profound implications for the oxidation state of the mantle wedge, the region of the mantle overlying the subducting slab. The fluids released from the slab, enriched in oxygen from manganese reduction, can infiltrate and oxidize the mantle wedge. geoscienceworld.org This process is considered a major factor in generating the higher oxygen fugacity observed in arc magmas compared to other mantle-derived magmas. geoscienceworld.org
The manganese, now in its divalent state (Mn²⁺), is incorporated into silicate minerals such as spessartine garnet and rhodonite within the high-pressure metamorphic rocks of the subducted slab. geoscienceworld.orgresearchgate.net The presence of these this compound minerals in exhumed high-pressure metamorphic terranes provides direct evidence of these deep Earth processes.
Detailed Research Findings on Manganese Silicates in Subduction Zones
| Research Finding | Implication for Deep Earth Processes | Source |
| Reduction of Mn⁴⁺ to Mn²⁺ in subducting sediments releases significant oxygen. | This process is a primary driver for the oxidation of the mantle wedge and the generation of oxidized arc magmas. | geoscienceworld.org |
| MnSiO₃ acts as a model for the high-pressure behavior of major mantle silicates. | Helps in understanding the mineral physics and density changes in subducting slabs. | geoscienceworld.org |
| Formation of dense this compound phases like garnet and perovskite. | Affects the buoyancy and dynamics of the subducting oceanic crust. | geoscienceworld.org |
| Incorporation of recycled manganese into mantle-derived melts. | Contributes to the chemical heterogeneity of the mantle. | osug.froup.com |
Advanced Materials Science Applications of Manganese Silicates
Energy Storage and Conversion Devices
The demand for high-performance energy storage has driven research into novel electrode materials. Manganese silicates have garnered attention for their potential in supercapacitors due to their promising electrochemical properties. acs.org
Manganese silicate (B1173343) is being actively developed as an electrode material for supercapacitors, offering a compelling alternative to traditional materials. researchgate.netrsc.org Researchers have explored various synthesis methods to produce manganese silicate with desirable characteristics for energy storage. A common and straightforward method involves a facile hydrothermal reaction between a manganese source, such as manganese chloride (MnCl₂), and a silicon source, like sodium silicate (Na₂SiO₃). researchgate.netrsc.org
Another innovative approach utilizes natural resources, such as bamboo leaves or the clay mineral magadiite (B1252274), as a silicon source. acs.orgcabidigitallibrary.org This method not only provides a cost-effective and environmentally friendly pathway for synthesis but also allows for the in-situ generation of this compound well-distributed on a carbon support. acs.orgcabidigitallibrary.org The resulting this compound hybridized carbon materials have shown significant promise for high-performance supercapacitors. cabidigitallibrary.org The development of amorphous and low-crystalline this compound is particularly noted for facilitating ion diffusion and strain relaxation, which are beneficial for electrochemical energy storage. researchgate.net
The electrochemical properties of this compound electrodes are typically evaluated using standard techniques such as cyclic voltammetry (CV), galvanostatic charge-discharge (GCD), and electrochemical impedance spectroscopy (EIS). researchgate.netrsc.orgmdpi.comnih.gov These analyses determine key performance metrics like specific capacitance, energy density, power density, and cycling stability.
CV curves for this compound materials often indicate pseudocapacitive behavior, which contributes to their high specific capacitance. mdpi.com GCD curves are used to calculate the specific capacitance based on the discharge time. doi.org Research has demonstrated that this compound-based electrodes can achieve high specific capacitance. For instance, this compound nanosheets have exhibited a high specific capacitance of 514 F·g⁻¹ at a current density of 0.5 A·g⁻¹. acs.org In another study, a porous this compound product showed a specific capacitance of 281 F·g⁻¹ at a current density of 1 A·g⁻¹. researchgate.netrsc.org
The cycling stability is a crucial factor for practical applications. This compound nanosheets have shown excellent long-term cycle stability, retaining 98% of their capacitance after 10,000 cycles. acs.org Hybrid supercapacitor devices using this compound nanosheets as the positive electrode and activated carbon as the negative electrode have delivered high energy and power densities. acs.orgdoi.org
Table 1: Electrochemical Performance of Various this compound-Based Supercapacitor Electrodes
| Material | Specific Capacitance | Current Density | Cycling Stability | Reference |
|---|---|---|---|---|
| This compound Nanosheets (MS NSs) | 514 F·g⁻¹ | 0.5 A·g⁻¹ | 98% after 10,000 cycles | acs.org |
| Porous this compound Drapes | 281 F·g⁻¹ | 1 A·g⁻¹ | - | researchgate.netrsc.org |
| MnSi-C Nanocomposite | 162.2 F·g⁻¹ | 0.5 A·g⁻¹ | 85% after 10,000 cycles | cabidigitallibrary.org |
| MS NSs//AC HSC Device | 195 mF·cm⁻² | 1 mA·cm⁻² | ~100% after 10,000 cycles | acs.org |
| Mn-doped CoSi Hollow Spheres | 495 F·g⁻¹ | 0.5 A·g⁻¹ | - | researchgate.net |
To further boost the electrochemical performance of manganese silicates, researchers are designing and fabricating novel nano- and micro-scale architectures. These structures provide a large surface area, abundant active sites, and shortened pathways for ion and electron transport. acs.orgrsc.org
Nanosheets: Two-dimensional nanosheet structures are particularly effective. This compound nanosheets with a thickness of about 15 nm offer a large number of active sites and facilitate excellent contact between the electrode material and the electrolyte. acs.org This morphology not only leads to high specific capacitance but also helps to buffer the structural stress during charge and discharge cycles, resulting in superior rate capability and long-term stability. acs.org
Hollow Spheres: Mesoporous hollow sphere architectures are another promising design. rsc.org These structures, sometimes created by doping with other metals like cobalt or nickel, provide a unique core-shell or hollow architecture assembled from nanosheets. researchgate.net For example, manganese-doped cobalt silicate (CoMnSi) hollow spheres have demonstrated a significantly enhanced specific capacitance compared to their individual components. researchgate.net These hollow structures offer enriched active sites and improve ion-electron diffusion pathways, leading to impressive supercapacitive properties. rsc.org
Composites: Hybrid materials, such as this compound grown on biomass-derived porous carbon, also represent an advanced architecture. cabidigitallibrary.org This in-situ generation leads to a good distribution of this compound on the carbon matrix, creating a nanocomposite with promising performance for high-energy supercapacitors. cabidigitallibrary.org
Electrochemical Performance Evaluation (e.g., Cyclic Voltammetry, Galvanostatic Charge/Discharge)
Functional Materials Development
Beyond energy storage, manganese silicates are integral to the development of various functional materials, playing a key role in traditional industries like ceramics, glass, and steel manufacturing.
Manganese silicates are utilized in the production of specialized ceramics and glass-ceramics, where the incorporation of manganese ions can tailor the material's properties. ukr-silicate.comresearchgate.net In the production of glass-ceramics, manganese can act as a structural network modifier. researchgate.net For instance, the addition of manganese dioxide (MnO₂) to calcium silicate glass-ceramics has been shown to improve their mechanical, optical, and magnetic properties. researchgate.net
Studies have shown that manganese ions can influence the crystallization behavior of silicate glasses. The presence of manganese can inhibit the crystallization of certain phases, which can be advantageous in controlling the final microstructure and properties of the glass-ceramic. acerp.ir this compound itself is a product of the glass industry, formed by the high-temperature reaction of manganese oxide and quartz sand, and is used as a component in the production of ceramic fluxes. ukr-silicate.com Silicomanganese (B576708) slags, byproducts of ferroalloy production, are also being investigated as a primary raw material for producing high-quality glass-ceramics and cast stone, highlighting a sustainable approach to waste valorization. mdpi.com
In the steelmaking industry, the control of non-metallic inclusions is crucial as they significantly impact the mechanical properties of the final steel product. epfl.ch Manganese silicates (MnO-SiO₂) are a common type of inclusion formed during the deoxidation process when silicon and manganese are added to molten steel to remove excess oxygen. curtin.edu.aumdpi.com
Unlike hard, brittle inclusions like alumina, manganese silicates are often desirable because they can be soft and deformable at the hot working temperatures of steel. epfl.chresearchgate.net This deformability allows the inclusions to elongate with the steel matrix during rolling, minimizing their detrimental effects on properties like fatigue life. epfl.ch
The properties of these inclusions are highly dependent on their composition, specifically the ratio of manganese to silicon (Mn/Si). researchgate.netscribd.com By controlling the Mn/Si ratio, steelmakers can influence the melting temperature and phase of the this compound inclusions to ensure they remain plastic at hot rolling temperatures. epfl.chresearchgate.net A Mn/Si ratio of 2-5 is often targeted to produce soft primary phases like rhodonite (MnSiO₃). researchgate.net The formation of liquid this compound inclusions is generally preferred over solid silica (B1680970) (SiO₂) to prevent nozzle clogging during casting and to ensure better surface quality of the final product. scribd.com Thermodynamic modeling is often used to predict and control the chemistry of these inclusions. researchgate.net
Research on this compound Films for Diffusion Barriers and Adhesion Promoters
In the field of microelectronics, particularly for advanced copper (Cu) interconnects, this compound (often denoted as MnSiO₃ or MnSiₓOᵧ) has emerged as a highly promising material for creating self-aligned diffusion barriers and adhesion promoters. escholarship.orgdcu.ie As the dimensions of integrated circuits continue to shrink, traditional barrier materials like sputtered tantalum nitride (TaN) face challenges with conformal coverage in high-aspect-ratio features. harvard.edu Research has demonstrated that this compound films, formed in-situ, can overcome these limitations.
The process typically involves depositing a thin layer of manganese (Mn) onto a silica (SiO₂) or a low-k dielectric substrate using methods like Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD). escholarship.orgharvard.edu Upon annealing, the manganese reacts with the underlying silicon and oxygen from the dielectric material to form a very thin, amorphous, and conformal layer of this compound, typically just a few nanometers thick. harvard.edunii.ac.jpcore.ac.uk This "self-forming" or "self-aligned" nature is a key advantage, as the barrier is created precisely at the interface where it is needed without significantly altering the dimensions of the interconnect trenches. dcu.ieharvard.edu
Studies have confirmed that these this compound layers are excellent barriers, effectively preventing the diffusion of copper into the surrounding dielectric, which is crucial for preventing device failure. harvard.edunii.ac.jp Furthermore, they act as robust barriers against the ingress of oxygen and water vapor, which can corrode the copper lines. harvard.edu Research using X-ray photoelectron spectroscopy (XPS) has detailed the chemical evolution of this interface, showing the formation of a this compound layer first, sometimes followed by a manganese silicide layer at the SiO₂/Si interface at temperatures between 550 and 750 K. escholarship.orgacs.org
Beyond its barrier properties, this compound significantly enhances the adhesion between the copper interconnect and the dielectric substrate or capping layer. harvard.eduharvard.edu The adhesion strength of Cu to MnSiₓOᵧ has been shown to be strong enough to meet the stringent requirements of the semiconductor industry, passing standard tape adhesion tests where the Cu/SiO₂ interface would otherwise fail. harvard.edu This dual functionality as both a diffusion barrier and an adhesion promoter makes this compound a compelling candidate for enabling more durable and reliable interconnects in future generations of microelectronic devices. harvard.edu
Table 1: Research Findings on this compound (MnSiₓOᵧ) Films
| Property Studied | Precursor/Method | Key Findings | Reference(s) |
| Barrier Formation | CVD with manganese precursor on silica surfaces. | Forms a conformal, amorphous MnSiₓOᵧ layer a few nanometers thick. | harvard.edu |
| Diffusion Barrier Efficacy | CVD-formed MnSiₓOᵧ layer. | Excellent barrier to the diffusion of Copper (Cu), Oxygen (O₂), and water vapor (H₂O). | harvard.edu |
| Adhesion Promotion | CVD of Mn on Cu/SiO₂ interface. | Significantly increased the adhesion of the Cu/SiO₂ interface, passing tape tests. | harvard.edu |
| Layer Thickness | Self-formed via annealing of Cu-Mn alloy on SiO₂. | Approximately 2-nm thick and continuous MnSiₓOᵧ layer was formed. | nii.ac.jpcore.ac.uk |
| Formation Chemistry | CVD using methylcyclopentadienylmanganese tricarbonyl. | A this compound layer grows first, followed by a manganese silicide film at the SiO₂/Si(100) interface. | acs.org |
| Application on Low-k Dielectrics | Mn deposition on carbon-doped oxide (CDO). | Formation of MnSiO₃ barrier is possible, but Mn diffusion can be an issue in porous substrates. | dcu.ieul.ie |
Luminescent Materials Research
Manganese-Doped Zinc Silicates for Enhanced Photoluminescence Performance
Manganese-doped zinc silicate (Mn:Zn₂SiO₄), also known as the mineral willemite, is a well-established and highly efficient green-emitting phosphor. researchgate.netjkps.or.kr It is widely studied for applications in fluorescent lamps and various display technologies due to its chemical stability and strong luminescence. jkps.or.kr The characteristic green photoluminescence (PL) is centered at a wavelength of approximately 521-525 nm. jkps.or.krmdpi.commdpi.comnih.gov
Research has focused on enhancing the photoluminescence intensity through various synthesis methods and by controlling the material's structural and chemical properties. Techniques such as sol-gel processes, hydrothermal synthesis, and solid-state reactions are commonly employed to produce Mn:Zn₂SiO₄ nanostructures. mdpi.comresearchgate.netresearchgate.net The intensity of the green emission is highly dependent on several factors. The concentration of the manganese (Mn²⁺) dopant is critical; PL intensity generally increases with the Mn²⁺ concentration up to an optimal level, after which "concentration quenching" occurs, leading to a decrease in brightness. mdpi.comresearchgate.net Studies have identified optimal doping concentrations, for instance, one study found the highest PL intensity at 0.2 wt% Mn doping. nih.gov
The morphology and crystallinity of the host zinc silicate material also play a crucial role. Synthesizing unique structures, such as sheaf-like nanostructures via hydrothermal methods, has been shown to result in enhanced PL intensity. mdpi.com This enhancement is attributed to a synergistic effect of the unique morphology, a high degree of crystallinity, and a large specific surface area. mdpi.com The PL peak intensity has been observed to increase with improved crystallinity, which can be controlled by factors like annealing temperature or hydrothermal reaction time. mdpi.comresearchgate.net For example, one study noted that PL intensity increased with hydrothermal reaction time up to 48 hours before decreasing. mdpi.com
Table 2: Photoluminescence Properties of Manganese-Doped Zinc Silicate (Mn:Zn₂SiO₄)
| Synthesis Method | Dopant Concentration | Excitation Wavelength (nm) | Emission Peak (nm) | Key Findings on PL Performance | Reference(s) |
| Hydrothermal | Mn²⁺/Zn²⁺ ratio ~0.08 | 250 | 522 | Sheaf-like morphology and large lattice distortion led to the highest PL intensity at a 48-hour reaction time. | mdpi.com |
| Sol-gel | 0.03 - 2.0 wt% | 259 | 521 | PL intensity increased with Mn-doping, peaking at 0.2 wt%, then decreased. | mdpi.comnih.gov |
| Sol-gel | x=0.2–20 mol% | Not specified | 520–529 | Intensity of green emission was strongly related to dopant content and improved crystallinity. | researchgate.net |
| RF Magnetron Sputtering (Thin Film) | Not specified | 259 | ~525 | Annealed films showed high optical transmittance (>85%) and a strong green PL emission. | jkps.or.kr |
Mechanisms of Luminescence and Influence of Structural Defects
The green luminescence in Mn:Zn₂SiO₄ originates from an electronic transition within the manganese ions. Specifically, it is ascribed to the radiative relaxation from the ⁴T₁(⁴G) excited state to the ⁶A₁(⁶S) ground state of the 3d orbital electrons in Mn²⁺ ions that have substituted Zn²⁺ ions within the host lattice. jkps.or.krmdpi.comnih.gov The Mn²⁺ ions occupy the tetrahedral sites normally held by Zn²⁺ ions, and the emission properties are determined by the crystal field of the host material. mdpi.com
Structural defects and lattice strain, introduced by the doping process itself, have a significant influence on the luminescence efficiency. mdpi.comnih.gov The substitution of Zn²⁺ ions with Mn²⁺ ions, which have slightly different ionic radii, induces lattice distortion and strain in the Zn₂SiO₄ matrix. mdpi.com This distortion can be beneficial, as it has been shown to improve the photoluminescence emission intensity. mdpi.com
Defects such as oxygen vacancies are common in oxide-based phosphors and can act as electron traps. mdpi.comekb.eg In some cases, these defects can lead to the oxidation of Mn²⁺ to other valence states (like Mn³⁺ or Mn⁴⁺), which can be detrimental to the desired green emission. mdpi.com However, a controlled level of defects and lattice distortion is often cited as a reason for enhanced luminescence. mdpi.com The synergistic effect of a stable Mn²⁺ valence state, combined with structural defects and large lattice distortion, is considered key to achieving high PL intensity. mdpi.com Therefore, the concentration quenching effect observed at higher doping levels is sometimes associated not only with energy transfer between adjacent Mn²⁺ ions but also with the dissipation of excitation energy on an increased number of structural defects. researchgate.net
Catalytic Applications of Manganese Silicates
Oxygen Evolution Reaction (OER) Catalysis
The OER is a cornerstone reaction in electrochemical energy storage and conversion technologies, such as water splitting for hydrogen production. frontiersin.org However, it is often the bottleneck due to its sluggish kinetics. researchgate.net Manganese silicate (B1173343) has been identified as a promising, cost-effective, and earth-abundant electrocatalyst for this reaction, particularly in non-corrosive, near-neutral pH environments. rsc.orgrsc.org
Pristine manganese silicate demonstrates excellent intrinsic catalytic activity for the OER. rsc.orgrsc.orgresearchgate.net Theoretical calculations using Density Functional Theory (DFT) have shown that the overpotential for this compound is comparable to that of other manganese oxide-based OER catalysts. rsc.orgrsc.org The catalytic mechanism is closely linked to the multiple oxidation states of manganese, with the Mn³⁺/Mn⁴⁺ redox couple playing a pivotal role in the reaction pathway. researchgate.net In manganese oxides, Mn³⁺ is often considered a key component for electrocatalysis. mdpi.com Some studies on layered manganese oxides have shown OER activity at exceptionally low overpotentials, highlighting the potential of Mn-based materials. acs.org The activity of this compound at a neutral pH of 7 has been shown to be superior to some cobalt-based catalysts, with a reported Tafel slope of 114.55 mV/dec. mdpi.com
The performance of this compound catalysts can be significantly enhanced through strategic doping. Tungsten (W) has been identified as a particularly effective dopant. rsc.orgresearchgate.net While tungsten doping does not necessarily improve the intrinsic catalytic activity, it markedly boosts the apparent activity by increasing the exposure of active sites on the catalyst's surface. rsc.orgrsc.orgmdpi.com
Crucially, tungsten doping substantially improves the stability of the catalyst in near-neutral media. rsc.orgrsc.orgdntb.gov.ua This enhancement is attributed to several factors, including the adjustment of the elemental valence states of manganese and an enrichment of surface hydroxyl groups, which fortifies the catalyst against dissolution. rsc.orgrsc.org The introduction of high-valency metal elements like tungsten represents a viable strategy for improving the stability of non-precious metal OER catalysts. rsc.orgrsc.org
Interactive Table 1: OER Performance Metrics of this compound Catalysts This table compares the Tafel slopes of undoped and tungsten-doped this compound, illustrating the effect of doping on OER kinetics.
| Catalyst | Dopant | Tafel Slope (mV/dec) | Key Finding |
| MnSi | None | 114.55 | Exhibits good intrinsic activity, better than some Co-based materials at pH=7. mdpi.com |
| MnSi-W | Tungsten (W) | 109.38 | Similar intrinsic activity to undoped MnSi, but enhanced apparent activity and durability due to more exposed active sites. mdpi.com |
The surface of this compound is the locus of catalytic activity. The active sites for OER are primarily associated with the manganese centers. rsc.orgrsc.org The catalytic process involves cycles of oxidation and reduction, with the Mn³⁺/Mn⁴⁺ redox pair being fundamental to the mechanism. researchgate.net The ability of manganese to exist in various oxidation states allows for the necessary charge transfer and release of oxygen. researchgate.net
Doping with tungsten modifies this surface chemistry by adjusting the valence states of manganese and increasing the concentration of surface hydroxyl groups. rsc.orgrsc.org These hydroxyl groups are believed to contribute to the catalyst's enhanced stability. rsc.orgrsc.org Studies on manganese oxides suggest that a dynamic and hydrated surface layer, where manganese exhibits flexible coordination and valence states, may be optimal for facilitating the OER. acs.org The formation of high-valent Mn⁴⁺ species during the OER is considered a marker for active sites. nsf.gov
Influence of Doping on OER Performance and Stability (e.g., Tungsten Doping)
Environmental Catalysis
Beyond energy applications, manganese silicates are effective catalysts for environmental remediation, particularly in the treatment of water and air pollutants.
This compound is an effective heterogeneous catalyst for the ozonation of organic pollutants in water. neptjournal.com This advanced oxidation process leverages the ability of the solid catalyst to accelerate the decomposition of ozone (O₃) into highly potent and non-selective hydroxyl radicals (•OH). neptjournal.commdpi.comrsc.org These radicals are powerful oxidizing agents that can break down refractory organic compounds, such as acrylic acid and the antibiotic ciprofloxacin (B1669076). mdpi.comrsc.org
The catalytic efficiency of this compound in this process is attributed to its high specific surface area, chemical stability, and the presence of abundant hydroxyl groups on its surface. neptjournal.commdpi.com These surface hydroxyls and Lewis acid sites are critical, providing active fields for ozone decomposition. mdpi.comnih.gov In some applications, combining this compound with other metals, such as in iron-manganese silicate (IMS), can lead to a synergistic effect and even higher degradation efficiency compared to the single-metal silicates. mdpi.com
Interactive Table 2: Catalytic Ozonation Efficiency for Acrylic Acid (AA) Degradation This table presents the removal efficiency of Acrylic Acid within 15 minutes using different ozonation processes, highlighting the superior performance of the catalyzed reactions.
| Process | Catalyst | AA Removal Efficiency (in 15 min) |
| Ozonation Alone | None | 62.7% mdpi.com |
| MS Catalytic Ozonation | This compound (MS) | 94.8% mdpi.com |
| IS Catalytic Ozonation | Iron Silicate (IS) | 95.6% mdpi.com |
| IMS Catalytic Ozonation | Iron-Manganese Silicate (IMS) | 98.9% mdpi.com |
Manganese-based materials are among the most promising catalysts for the low-temperature selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (B1221849) (NH₃), a critical technology for controlling emissions from stationary sources. aimspress.commdpi.com Novel two-dimensional (2D) layered this compound nanosheets have been specifically identified for their excellent performance in this application. researchgate.net
Research on Redox Mechanisms in Catalytic Processes
The catalytic efficacy of manganese silicates is fundamentally linked to the redox chemistry of the manganese centers within the silicate framework. Research has demonstrated that the ability of manganese ions to cycle through various oxidation states (such as Mn²⁺, Mn³⁺, and Mn⁴⁺) is crucial for facilitating catalytic reactions. mdpi.comacs.org The incorporation of manganese into porous silicates generates catalytically active redox centers that are key to their function in heterogeneous oxidation catalysis. ung.si
The investigation of these redox mechanisms often involves advanced spectroscopic and analytical techniques. X-ray Absorption Near Edge Structure (XANES) spectroscopy, for instance, has been used to determine the average oxidation state of manganese in catalysts. Studies on Mn-functionalized porous silicates (MnKIL-2) revealed that the manganese valence state is between 2+ and 3+. researchgate.net Similarly, X-ray Photoelectron Spectroscopy (XPS) of silica-supported manganese oxide catalysts showed that the Mn 2p spectra can be deconvoluted into peaks corresponding to Mn²⁺, Mn³⁺, and Mn⁴⁺. scirp.orgacs.org It has been observed that the relative abundance of these states can change with metal loading; as manganese oxide loading on silica (B1680970) increases, the average oxidation state tends to decrease from approximately +3 (similar to Mn₂O₃) towards +2.67 (like in Mn₃O₄). acs.org
Temperature-Programmed Reduction (H₂-TPR) is another vital technique for probing the reducibility of the manganese species, which correlates with catalytic activity. H₂-TPR profiles of manganese oxides on silica supports typically show two main reduction steps. A low-temperature reduction peak (below 350 °C) is assigned to the reduction of MnO₂ to Mn₂O₃ or Mn₃O₄, while a high-temperature peak corresponds to the subsequent reduction to MnO. acs.org The presence of the Mn⁴⁺/Mn³⁺ redox couple is often highlighted as a significant factor in enhancing catalytic performance, as it facilitates the mobility of lattice oxygen. researchgate.net The dynamic interplay between these manganese oxidation states forms the basis of the redox cycles that drive many catalytic oxidation processes. rsc.org
| Analytical Technique | Catalyst System | Key Findings on Redox States | Reference |
| XANES | Mn-functionalized porous silicate (MnKIL-2) | The average manganese valence state was determined to be between 2+ and 3+. | researchgate.net |
| XPS | Mn/(Ce,La)CO₃F | Catalyst surface contains Mn²⁺, Mn³⁺, and Mn⁴⁺ species. | scirp.org |
| XPS | MnOₓ/SiO₂ | The oxidation state of manganese decreased with increased loading, from a state near Mn₂O₃ (+3) to one closer to Mn₃O₄ (+2.67). | acs.org |
| H₂-TPR | MnOₓ on mesoporous silicas | Reduction occurs in two steps: MnO₂ → Mn₂O₃/Mn₃O₄ at lower temperatures, followed by Mn₂O₃/Mn₃O₄ → MnO at higher temperatures. | acs.org |
General Oxidation and Reduction Processes
Manganese silicates serve as versatile catalysts in a multitude of oxidation and reduction reactions, largely due to the flexible redox properties of manganese. mdpi.com By supporting manganese oxides on silica or integrating manganese ions into silicate structures, stable and efficient heterogeneous catalysts can be developed. ung.simdpi.com These materials are central to various chemical conversions, including environmental remediation and the synthesis of valuable chemicals. researchgate.net Their catalytic action often involves the activation of an oxidant (like oxygen, ozone, or hydrogen peroxide) at the manganese active site, followed by the transfer of oxygen to a substrate. hhu.dersc.org
Manganese Silicates as Catalysts in Diverse Chemical Reactions
The application of this compound-based catalysts spans a wide range of chemical transformations. In environmental catalysis, they are effective in the complete oxidation of volatile organic compounds (VOCs). For example, manganese oxides supported on mesoporous silicas like SBA-15 and KIT-6 have been studied for the total oxidation of hydrocarbons such as propane, toluene, and n-decane. acs.org Similarly, silica-supported manganese oxide has been shown to effectively catalyze the oxidation of acetone (B3395972) using ozone, significantly lowering the reaction temperature compared to using oxygen alone. acs.org
In the realm of water purification, manganese-modified silicate ore (MnSO) has been employed as a heterogeneous catalyst for the ozonation of persistent organic pollutants like the antibiotic ciprofloxacin. rsc.org The presence of the MnSO catalyst substantially enhances the degradation and mineralization rates compared to ozonation alone. rsc.org Iron-manganese silicate (IMS) has also demonstrated high efficiency in the catalytic ozonation of acrylic acid. nih.gov
Furthermore, manganese silicates are active in selective oxidation reactions. A manganese(II) complex immobilized on silica gel acts as a robust and reusable catalyst for the epoxidation of various alkenes, such as cyclooctene (B146475) and other linear alkenes, using hydrogen peroxide as a clean oxidant. hhu.de In the field of energy, tungsten-doped this compound films have emerged as a new class of efficient and stable oxygen evolution reaction (OER) catalysts for water splitting in near-neutral media. rsc.org
| Reaction Type | Catalyst | Substrate(s) | Oxidant | Key Result | Reference |
| VOC Oxidation | MnOₓ on mesoporous silica (SBA-15, KIT-6) | Propane, n-decane, toluene | Oxygen | Effective complete oxidation of various hydrocarbons. | acs.org |
| Pollutant Degradation | Manganese-modified silicate ore (MnSO) | Ciprofloxacin | Ozone | Degradation rate constant was 3.3 times higher than with ozone alone. | rsc.org |
| Pollutant Degradation | Iron-manganese silicate (IMS) | Acrylic Acid | Ozone | 98.9% removal of acrylic acid within 15 minutes. | nih.gov |
| Alkene Epoxidation | Mn(II) complex on silica gel | cis-cyclooctene, linear alkenes | Hydrogen Peroxide | High selectivity (87–100%) for the corresponding epoxides. | hhu.de |
| Water Oxidation (OER) | Tungsten-doped this compound film | Water | Electrochemical | Demonstrated to be a new class of stable OECs in near-neutral media. | rsc.org |
| Enzymatic Biosensing | This compound nanoparticles (MSs) | Uric Acid | N/A | Showed favorable catalytic kinetics for colorimetric detection. | scilit.com |
Investigation of Catalytic Mechanisms and Reaction Pathways
Understanding the reaction mechanisms and pathways is critical for optimizing catalyst design and performance. For the oxidation of VOCs over manganese-cobalt oxides supported on silica, it has been proposed that the reaction follows the Mars-van Krevelen mechanism. researchgate.net This mechanism involves the hydrocarbon reacting with lattice oxygen from the catalyst, creating an oxygen vacancy. This vacancy is subsequently replenished by gas-phase oxygen, completing the catalytic cycle. The mobility of this lattice oxygen is a key factor determining the catalyst's activity. researchgate.net
In catalytic ozonation processes using manganese-modified silicates, the reaction mechanism is often driven by the generation of highly reactive hydroxyl radicals (·OH). rsc.orgnih.gov The surface of the catalyst, particularly its surface hydroxyl groups, is believed to accelerate the decomposition of ozone in water, leading to the formation of these radicals, which then attack and degrade the organic pollutants. nih.gov The significant inhibition of the degradation reaction in the presence of a radical scavenger like tert-butanol (B103910) provides strong evidence for this hydroxyl radical-mediated pathway. rsc.org
For selective catalytic reduction (SCR) of nitrogen oxides (NOₓ) with ammonia (NH₃), studies on manganese-based catalysts suggest that both the Langmuir-Hinshelwood (L-H) and Eley-Rideal (E-R) mechanisms can be operative. scirp.org In the E-R mechanism, gaseous NO reacts with ammonia adsorbed on the catalyst's acid sites. In the L-H mechanism, both reactants are adsorbed on the catalyst surface before reacting. For Mn-loaded catalysts, the L-H pathway may involve adsorbed NH₃ species on Brønsted acid sites reacting with adsorbed NO species on metal sites (like O-Mn³⁺-O-NO). scirp.org
Theoretical investigations, such as those using density functional theory (DFT), provide further molecular-level insights. DFT calculations have been used to reveal the catalytic mechanism of this compound nanozymes, highlighting the role of a proximity effect from substrate adsorption in enabling ultrafast catalytic kinetics. scilit.com For the oxygen evolution reaction, DFT calculations have shown that the theoretical overpotential for this compound is comparable to other reported manganese oxide catalysts, underscoring its intrinsic catalytic activity. rsc.org
Environmental Remediation Applications of Manganese Silicates
Heavy Metal Removal and Adsorption Studies
The utilization of manganese silicates for the removal of heavy metal ions from aqueous environments is a significant area of research. These materials can act as efficient adsorbents, binding toxic metals to their surfaces and thus removing them from the water.
Manganese silicates, in various forms, have demonstrated considerable potential for adsorbing heavy metal ions from contaminated water. Both synthetic and naturally occurring manganese silicates, such as those from the olivine (B12688019) group like tephroite (Mn₂SiO₄), are recognized for their role in sequestering heavy metals. wikipedia.orgusgs.gov The adsorption process is influenced by several factors, including the pH of the solution and the specific surface area of the adsorbent. nih.govutrgv.edu
For instance, a novel silicate-based adsorbent derived from electrolytic manganese residue (EMR) has shown high efficiency in removing Cu(II) ions from aqueous solutions. nih.govacs.orgacs.org Similarly, amorphous manganese silicate (B1173343) has exhibited excellent selectivity and adsorption capacity for Pb²⁺. rsc.org The effectiveness of these materials lies in their ability to bind metal ions through various surface interactions. Studies have shown that the adsorption of heavy metals like Cd(II) and Pb(II) onto thermally activated EMR is influenced by electrostatic attraction, ion-exchange, and surface precipitation. nih.gov
The following table summarizes the adsorption capacities of different manganese silicate-based materials for various heavy metals as reported in recent studies.
Table 1: Adsorption Capacities of this compound-Based Adsorbents for Heavy Metals
| Adsorbent Material | Target Metal Ion | Maximum Adsorption Capacity | Reference |
|---|---|---|---|
| Silicate-based adsorbent from EMR (M-EMR) | Cu(II) | 232.56 mg/g at 308.15 K | nih.gov |
| Amorphous this compound (MnSi) | Pb²⁺ | Kd as high as 1.1 x 10⁶ mL/g (single-metal) | rsc.org |
| Porous silicate material from tailings | Pb²⁺ | 44.83 mg/g | mdpi.com |
| Porous silicate material from tailings | Cd²⁺ | 35.36 mg/g | mdpi.com |
| Porous silicate material from tailings | Cu²⁺ | 32.26 mg/g | mdpi.com |
| Manganese oxide coated zeolite (MOCZ) | Mn²⁺ | 0.93 meq/g | utrgv.edu |
| Manganese silicomolybdate (Mn-Si-Mo) | Pb²⁺ | 8.5 meq/g | researchgate.net |
One of the primary mechanisms by which manganese silicates remove cationic heavy metal contaminants is through ion exchange. ias.ac.inwatertechnologies.com In this process, cations present in the this compound structure are exchanged for heavy metal cations from the wastewater. This can be represented by the general reaction where a metal ion in solution (A⁺) replaces a cation within the solid silicate structure. ias.ac.in
Research has confirmed that ion exchange is a key process in the adsorption of various heavy metals. For example, in the removal of Cu(II) by a silicate-based adsorbent synthesized from electrolytic manganese residue, ion exchange was identified as one of the primary removal pathways. nih.govacs.org Similarly, the adsorption of Pb²⁺ onto amorphous this compound involves an ion exchange process between manganese and lead. rsc.org Studies on synthesized manganese silicates have also highlighted their ion-exchange properties, with an ion-exchange capacity of 4.9 meq/g reported for one such material. ias.ac.in The adsorption of Cd(II) and Pb(II) on thermally activated electrolytic manganese residues also involves ion exchange reactions. nih.gov
Modifying the structure and composition of manganese silicates can significantly enhance their sorption capacities for heavy metals. mdpi.comnih.gov Doping this compound with other elements is one effective strategy. For instance, doping manganese (II) silicate with iron, cerium, vanadium, and tungsten has been shown to increase its capacity to adsorb Co²⁺, Cd²⁺, Cu²⁺, Cs⁺, and Al³⁺. researchcommons.org Iron-doped this compound, in particular, exhibited a greater affinity for these ions compared to other doped forms. researchcommons.org
Another modification approach involves coating a base material with manganese compounds. For example, coating zeolite with manganese oxide creates a modified adsorbent (MOCZ) with an increased ability to adsorb Ni²⁺. semanticscholar.org This modification is thought to expand the surface area and provide more active sites for adsorption. utrgv.edusemanticscholar.org Similarly, coating micro-silica derived from rice husk ash with manganese (IV) oxide has been shown to improve the removal efficiency of lead, nickel, cadmium, and zinc ions. tci-thaijo.org The modification of silica (B1680970) with metal oxides like manganese oxide can greatly improve the adsorption capacity due to an increase in the surface area of the adsorbent. mdpi.com
The table below illustrates the impact of modification on the adsorption capacity of this compound materials.
Table 2: Effect of Modification on Adsorption Capacities of Manganese Silicates
| Adsorbent | Modification | Target Ion | Change in Adsorption Capacity | Reference |
|---|---|---|---|---|
| Manganese (II) silicate | Doping with Fe, Ce, V, W | Co²⁺, Cd²⁺, Cu²⁺, Cs⁺, Al³⁺ | Increased capacity from 1.50-2.65 meq/g to 2.16-3.61 meq/g | researchcommons.org |
| Zeolite | Coating with manganese oxide (MOCZ) | Ni²⁺ | Enhanced adsorption capability | semanticscholar.org |
Ion Exchange Mechanisms for Cationic Contaminants
Wastewater Treatment Processes
Beyond heavy metal removal, manganese silicates are also being applied in broader wastewater treatment processes, including the treatment of industrial effluents and the degradation of persistent organic pollutants.
Manganese silicates are being investigated for their potential in treating various industrial wastewaters. neowatertreatment.com Their ability to remove a range of contaminants makes them versatile for complex effluent streams. For example, synthesized manganese (II) silicate and its doped forms have been studied for their use in treating industrial liquid wastes, showing effectivity in removing metal ions like Co²⁺ and Cu²⁺. researchcommons.org Materials derived from industrial byproducts, such as electrolytic manganese residue, are being converted into silicate-based adsorbents for treating wastewater contaminated with heavy metals like Cu(II). nih.govacs.orgacs.org This approach not only cleans the water but also provides a method for valorizing industrial waste. Naturally occurring manganese silicates like rhodonite are also considered in the context of wastewater treatment. westernsydney.edu.ausooke.casuezwaterhandbook.comgoogle.com
Manganese silicates can act as catalysts in advanced oxidation processes to break down harmful organic pollutants present in wastewater. researchgate.net They can facilitate the decomposition of ozone to produce highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidants capable of degrading a wide range of organic compounds. mdpi.comneptjournal.comrsc.org
Research has demonstrated the effectiveness of this approach for various pollutants. For instance, an iron-manganese silicate catalyst has been used for the catalytic ozonation of acrylic acid, achieving a removal efficiency of 98.9% within 15 minutes. mdpi.com Similarly, an iron-manganese silicate polymer (IMSP) catalyst was effective in the ozonation of p-Chloronitrobenzene. neptjournal.com A manganese-modified silicate ore has also shown to significantly improve the degradation and mineralization of the antibiotic ciprofloxacin (B1669076) in aqueous solutions through catalytic ozonation. rsc.org Furthermore, the combination of permanganate (B83412) with methyl silicate has been found to enhance the degradation of bisphenol A (BPA). nih.gov Dissolved silicate has also been shown to promote the oxidation of chlorophenols by permanganate. acs.org
The table below presents findings on the degradation of specific organic pollutants using this compound-based catalysts.
Table 3: Degradation of Organic Pollutants using Manganese Silicates
| Catalyst | Pollutant | Process | Removal Efficiency | Reference |
|---|---|---|---|---|
| Iron-manganese silicate (IMS) | Acrylic Acid | Catalytic Ozonation | 98.9% in 15 min | mdpi.com |
| Iron-manganese silicate polymer (IMSP) | p-Chloronitrobenzene | Catalytic Ozonation | Enhanced degradation | neptjournal.com |
| Manganese-modified silicate ore (MnSO) | Ciprofloxacin | Catalytic Ozonation | TOC removal of 61.2% in 60 min | rsc.org |
Application of Manganese Silicates in Industrial Effluent Treatment
Sustainable Materials from Waste Streams
The production of silico-manganese alloys generates significant quantities of silica-manganese slag, which has historically been landfilled, posing environmental challenges. researchgate.net However, this "waste" material possesses chemical and physical properties that make it a valuable resource for the construction industry. nmlindia.orgresearchgate.net
Utilization of Silica-Manganese Slag as Auxiliary Cementitious Material
Silica-manganese slag is primarily composed of silicon dioxide, calcium oxide, aluminum oxide, and manganese oxide, a composition that shares similarities with conventional cement. mdpi.comnih.govcarbonenterprises.co.uk This allows it to be used as a supplementary cementitious material (SCM), partially replacing traditional Portland cement in concrete mixtures. researchgate.netunit.noresearchgate.net The slag's glassy, amorphous nature, particularly in granulated form, contributes to its reactivity. nmlindia.org
The utilization of silica-manganese slag as an SCM offers a dual benefit: it diverts industrial waste from landfills and reduces the carbon footprint associated with cement production, a significant contributor to global CO2 emissions. researchgate.netunit.no Research has shown that incorporating finely ground silica-manganese slag can improve the properties of concrete through pozzolanic and latent hydraulic activity. researchgate.net This involves the slag reacting with calcium hydroxide (B78521), a byproduct of cement hydration, to form additional calcium-silicate-hydrate (C-S-H) gel, the primary binding agent in concrete. mdpi.com This secondary hydration process enhances the microstructure and durability of the concrete. mdpi.com
Studies have explored various replacement levels of cement with silica-manganese slag, with some investigations showing that replacements of up to 50% can yield comparable or even superior strength characteristics to control specimens. researchgate.netunit.noresearchgate.net The effectiveness of the slag can be further enhanced through mechanical activation, such as ball milling, which increases its fineness and reactivity. mdpi.comnmlindia.org
Impact on Concrete Performance and Deterioration Resistance
The incorporation of silica-manganese slag as an auxiliary cementitious material has a demonstrable impact on the mechanical properties and durability of concrete.
Compressive Strength: Research findings on the effect of silica-manganese slag on compressive strength have shown varied results depending on the replacement percentage and curing time. Some studies report an increase in compressive strength at certain replacement levels. For instance, a 10% substitution of cement with silica-manganese slag resulted in a compressive strength of 48.15 MPa, an 11.85% increase compared to the control group. mdpi.com This is attributed to the filler effect of the fine slag particles, which improves the particle packing density, and the secondary hydration reaction that generates more C-S-H gel, strengthening the bond between the cement paste and aggregates. mdpi.com However, at higher replacement levels, a decrease in early strength is sometimes observed due to the slower reaction rate of the slag compared to cement. mdpi.com
Interactive Data Table: Compressive Strength of Concrete with Silica-Manganese Slag
| Replacement Percentage of Silica-Manganese Slag | Compressive Strength (MPa) at 28 days | Percentage Change from Control | Reference |
| 0% (Control) | 43.05 | - | mdpi.com |
| 10% | 48.15 | +11.85% | mdpi.com |
| 20% | - | - | |
| 30% | - | - | |
| 50% | - | - |
Data to be populated with further research findings.
Deterioration Resistance: A key advantage of using silica-manganese slag is the enhancement of concrete's resistance to various forms of deterioration.
Salt Freezing Resistance: Concrete containing silica-manganese slag has shown improved resistance to salt freezing cycles. mdpi.com With a 10% replacement, the mass loss rate and strength loss rate after 75 cycles were significantly lower than in the control group. mdpi.com This is because the secondary hydration reaction consumes calcium hydroxide, leading to a denser microstructure with fewer connected pores, which in turn reduces the ingress of water and salt solutions that cause damage during freezing and thawing. mdpi.com
Chemical Attack Resistance: Studies have indicated that silica-manganese slag can improve the resistance of concrete to chemical attacks, including seawater erosion. mdpi.comresearchgate.net The denser matrix created by the pozzolanic reaction of the slag reduces the permeability of the concrete, limiting the penetration of aggressive ions such as chlorides and sulfates. researchgate.netntu.edu.sg While some research suggests that incorporating silica-manganese slag alone might slightly lower sulfate (B86663) resistance, its combination with other SCMs like fly ash and silica fume can significantly enhance it. ntu.edu.sg
Water Absorption and Permeability: The use of silica-manganese slag can lead to a reduction in water absorption and the volume of open pores in concrete. researchgate.net This is attributed to the densification of the microstructure and the lower water absorption capacity of the slag itself compared to conventional aggregates. researchgate.net
Interactive Data Table: Deterioration Resistance of Concrete with 10% Silica-Manganese Slag
| Performance Metric | Control Group | 10% Silica-Manganese Slag | Percentage Improvement | Reference |
| Mass Loss Rate after 75 Salt Freezing Cycles | - | 0.582% | 33.71% lower | mdpi.com |
| Strength Loss Rate after 75 Salt Freezing Cycles | - | 9.954% | 34.96% lower | mdpi.com |
Data to be populated with further research findings.
Biotechnological Applications of Manganese Silicates
Bioleaching of Manganese Silicate (B1173343) Ores
Bioleaching presents a promising alternative to conventional pyrometallurgical and hydrometallurgical methods for extracting manganese from silicate ores. researchgate.netjetir.org This is particularly relevant for low-grade ores where traditional methods may not be economically viable. 911metallurgist.comscholars.direct The process leverages the metabolic activities of certain microorganisms to solubilize manganese, making it available for recovery. nih.govoup.com
Microorganism-Mediated Dissolution of Manganese
The dissolution of manganese from silicate ores is primarily facilitated by heterotrophic microorganisms, including various species of bacteria and fungi. oup.com Unlike the bioleaching of sulfide (B99878) ores, which often involves acidophilic and chemolithotrophic bacteria, the leaching of silicate and oxide ores utilizes microorganisms that produce organic acids and other metabolic byproducts. scholars.directoup.com
Fungi such as Aspergillus and Penicillium have been identified as effective in this process. tandfonline.comtandfonline.com For instance, studies have shown that Aspergillus niger can produce organic acids that aid in the dissolution of manganese. tandfonline.commtu.edu Similarly, bacteria like Bacillus circulans have been investigated for their ability to break down silicate materials, although with varying degrees of success in manganese silicate applications. tandfonline.com The fundamental mechanism involves the microorganisms creating an environment that promotes the chemical breakdown of the mineral matrix, thereby releasing the manganese ions. nih.govnih.gov This process is often indirect, relying on the metabolic products of the microbes rather than direct enzymatic reduction of the manganese. jetir.org911metallurgist.com
Role of Organic Acids in Bioleaching Processes
Organic acids are the primary agents in the bioleaching of this compound ores by heterotrophic microorganisms. oup.comtandfonline.comtandfonline.com These acids perform a dual function: they lower the pH of the leaching environment and form soluble complexes with the manganese ions through chelation. scholars.directgoogle.com
Research has demonstrated that various organic acids, including oxalic acid, citric acid, gluconic acid, and glycolic acid, can effectively leach manganese from silicate ores. tandfonline.comtandfonline.com Comparative studies have often found oxalic acid to be the most potent among these. tandfonline.comtandfonline.commtu.edu For example, one study reported that oxalic acid was more effective at solubilizing manganese from a silicate ore from Razoare, Romania, than citric, gluconic, and glycolic acids, and even sulfuric acid under similar pH conditions. tandfonline.com The effectiveness of these organic acids is attributed to their ability to form stable, soluble manganese complexes, which facilitates the continuous dissolution of the mineral. oup.comgoogle.com
The production of these crucial organic acids is a key metabolic feature of the microorganisms used in bioleaching. scholars.direct The process is essentially a form of fermentation where the microbes consume a carbon source, such as glucose or molasses, and excrete organic acids as byproducts. 911metallurgist.comscholars.direct
Optimization of Leaching Conditions for Metal Extraction
To maximize the efficiency of manganese extraction from silicate ores, several process parameters must be carefully controlled and optimized. These include the concentration of the leaching agent, temperature, pulp density (the ratio of solid ore to liquid medium), and agitation speed. researchgate.netbibliotekanauki.pl
The choice of leaching agent and its concentration is critical. While bioleaching relies on microbially produced organic acids, studies using pure organic acids provide valuable insights into optimal conditions. For example, research on a low-grade this compound ore found that a sulfuric acid concentration of 1 M, in conjunction with an ascorbic acid reductant, at a pulp density of 70 g/L and a temperature of 60°C, resulted in quantitative manganese leaching. researchgate.net Another study focusing on a different manganese ore achieved 71.1% manganese recovery at a pulp temperature of 70°C with specific concentrations of sulfuric and oxalic acids. dbc.wroc.pl
Temperature plays a significant role in the kinetics of the leaching reaction. bibliotekanauki.pl Generally, increasing the temperature enhances the rate of manganese extraction. bibliotekanauki.plthescipub.com However, there is an optimal temperature beyond which the benefits may plateau or even decrease, and energy costs increase. For instance, one study noted a significant increase in manganese recovery when the temperature was raised from 70°C to 100°C. bibliotekanauki.pl
Pulp density is another key factor. While a higher pulp density allows for processing more ore in a given volume, it can also hinder leaching efficiency if it becomes too high. researchgate.net Finding the optimal balance is crucial for industrial applications. Furthermore, pre-treatment of the ore, such as thermal treatment, can sometimes improve the leachability of manganese by altering the mineral structure. tandfonline.com For instance, pre-treating a silicate manganese ore at 650°C was shown to enhance the subsequent acid leaching process. tandfonline.com
The following table summarizes the findings from a study on the leaching of a silicate manganese ore with different acids over a period of 6 days.
| Leaching Agent | Manganese Solubilized (%) |
| Oxalic Acid | 18% |
| Sulfuric Acid | 8% |
This table illustrates the superior performance of oxalic acid compared to sulfuric acid under the specific experimental conditions. tandfonline.com
Another interactive table below showcases the impact of improving leaching conditions on manganese extraction from the same ore.
| Leaching Duration | Manganese Solubilized (%) |
| 6 days (initial conditions) | 18% |
| 6 hours (improved conditions) | 20% |
This data highlights that by optimizing the leaching parameters, a higher percentage of manganese can be extracted in a significantly shorter timeframe. tandfonline.comtandfonline.com
Future Directions and Emerging Research Avenues in Manganese Silicate Studies
Advanced Design of Manganese Silicate (B1173343) Architectures
The performance of manganese silicate materials is intrinsically linked to their physical architecture. Future research is increasingly focused on the precise control of morphology, dimensionality, and porosity to enhance properties for specific applications.
Leading-edge technologies in material design, such as nanoarchitectonics, are becoming highly relevant. uwc.ac.za This approach involves the controlled assembly of nanoscale building blocks into complex, functional architectures. For instance, the synthesis of this compound hollow spheres wired by graphene oxide has demonstrated significant advantages for energy storage. acs.orgnih.gov The hollow structure provides ample space to accommodate volume changes during ion insertion/extraction, while porous and low-crystalline features facilitate ion diffusion. acs.orgnih.gov
Another promising direction is the creation of layered this compound nanosheets. These two-dimensional (2D) materials offer a high surface area and potentially tunable chemistry, making them suitable for applications like supercapacitors. researchgate.net Research has shown that this compound nanosheets can be synthesized using natural clay minerals like magadiite (B1252274) as a silicon source, offering a cost-effective and sustainable production route. acs.org
Furthermore, the intentional introduction of defects, such as manganese vacancies in layered manganous silicates, is a sophisticated strategy to improve performance. nih.gov These vacancies can expand the interlayer spacing, activate the inert basal plane for better charge transfer, and provide additional sites for ion storage, ultimately boosting energy storage capacity and structural stability. nih.gov
Future work in this area will likely explore more intricate and hierarchical designs, such as 3D interconnected networks of nanosheets or core-shell structures, to further optimize ion and electron transport pathways.
Multi-functional this compound Composites
The integration of manganese silicates with other materials to form composites is a powerful strategy for creating multi-functional materials that leverage the synergistic properties of their components.
In the realm of energy storage, composites of this compound with carbonaceous materials are a major focus. Materials like graphene, hydroxylated graphene (G-ol), and carbon nanotubes (CNT) are used to enhance the electronic conductivity of this compound, which can otherwise be a limiting factor. uwc.ac.zaacs.org For example, a double-sandwich-like structure involving reduced graphene oxide (rGO), this compound, and a metal-organic framework (MOF)-derived carbon has been investigated as a cathode material for aqueous zinc-ion batteries. dntb.gov.ua
Beyond energy, this compound composites are being developed for biomedical applications. Manganese-doped calcium silicate nanowires incorporated into alginate hydrogels have been shown to possess excellent photothermal effects for potential use in melanoma therapy, while the release of manganese and silicon ions promotes angiogenesis and wound healing. nih.gov Similarly, this compound hollow nanospheres have been loaded with glucose oxidase and incorporated into hydrogels for a combined starvation and photothermal therapy approach against tumors. nih.gov
The table below summarizes some of the recent research on multi-functional this compound composites.
| Composite Material | Key Functionalities | Target Application | Reference |
|---|---|---|---|
| This compound/Graphene Oxide (MS/GO) | High reversible capacity, stable cyclability | Anode for Lithium and Sodium-ion batteries | acs.orgnih.gov |
| Manganese-doped calcium silicate/Alginate hydrogel | Photothermal effect, promotes angiogenesis | Melanoma therapy and wound healing | nih.gov |
| rGO/Manganese Silicate/MOF-derived Carbon | Enhanced electrochemical performance | Cathode for Zinc-ion batteries | dntb.gov.ua |
| Zinc doped Lithium this compound/Graphene/CNTs | Hybrid battery-supercapacitor behavior | Supercapatteries | uwc.ac.za |
| Manganese oxide-silica/Polysulfone | Oil/water separation, self-cleaning | Wastewater treatment | tandfonline.com |
Future research will likely explore more complex composites with multiple active components to address sophisticated challenges in areas like theranostics, environmental remediation, and catalysis.
In Situ and Operando Characterization of this compound Reactions
Understanding how this compound materials behave under actual operating conditions is crucial for optimizing their performance and designing better materials. In situ (in place) and operando (at work) characterization techniques are indispensable tools for gaining this understanding. european-mrs.com These methods allow researchers to observe the dynamic changes in a material’s structure, composition, and electronic states while a reaction is occurring. european-mrs.com
For electrochemical applications like batteries and catalysts, operando techniques are particularly powerful. For example, operando Raman spectroscopy has been used to study the structural evolution of manganese oxides during the oxygen evolution reaction (OER). researchgate.net These studies can reveal the formation of active phases, such as amorphous birnessite, and identify spectral shifts that predict the onset of catalytic activity. researchgate.net Similarly, in situ UV-vis spectroscopy can track the changes in manganese oxidation states (e.g., the Mn(III) to Mn(IV) transition) during electrocatalysis, providing mechanistic insights. acs.org
Synchrotron-based techniques, such as X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD), are also being applied in an operando fashion. european-mrs.commdpi.com In situ characterizations have been used to validate the potassium-ion intercalation mechanism in this compound electrodes, showing clear changes in the crystal structure and the valence state of manganese during charging and discharging. nih.gov High-temperature XRD measurements have been used to track the phase transitions of manganese ores and synthetic catalysts under reaction conditions, revealing the dynamic nature of this compound and oxide phases. mdpi.com
The development of specialized cells and experimental setups, such as microfluidic cells, enables these advanced spectroscopic techniques to be applied under realistic liquid or gas environments. european-mrs.com Future progress in this area will focus on improving the time and spatial resolution of these techniques to capture transient intermediates and map the distribution of active sites across a material's surface. european-mrs.com
Bridging Geological Processes with Engineered Materials
The study of natural this compound minerals and their formation processes provides a rich source of inspiration for the design of novel engineered materials. kau.edu.sa Geological processes, operating over vast timescales, have produced a diverse array of this compound and oxide structures, such as rhodochrosite and braunite, often found in metamorphosed sedimentary rocks. insgeo.com.uaoregon.gov
The field of carbon mineralization, which seeks to sequester CO2 by reacting it with silicate minerals, looks to natural analogues to understand and optimize the process. geoscienceworld.org The natural weathering of ultramafic rocks, rich in magnesium silicates, leads to the formation of stable carbonate minerals, a process that engineers aim to harness and accelerate. geoscienceworld.org Studying these natural systems, including the role of biological processes in enhancing silicate weathering, can provide key insights for developing efficient carbon sequestration technologies. geoscienceworld.org
The formation of manganese ore deposits, which often involves the transformation of primary carbonate or silicate minerals into secondary oxides through weathering and other geological processes, offers a blueprint for material synthesis. oregon.govunesco.org For example, the industrial goal of obtaining specific mineral phases like braunite (Mn₇SiO₁₂) from more oxidized manganese states mirrors natural metamorphic processes. mdpi.com
By understanding the thermodynamic and kinetic controls that govern the formation of manganese silicates in the Earth's crust, researchers can develop new synthesis routes for creating materials with desired properties. This "geoinspiration" can guide the development of everything from catalysts to construction materials, such as using industrial byproducts like silicomanganese (B576708) fume as a bridging material in drilling fluids, mimicking the function of natural mineral aggregates. acs.org
Integration of Theoretical and Experimental Methodologies
The synergy between theoretical calculations and experimental studies is a powerful paradigm for accelerating the discovery and optimization of this compound materials. Computational methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reaction mechanisms at an atomic level, which can be difficult to probe experimentally. nih.gov
This integrated approach is being applied across various research areas. In energy storage, theoretical calculations help elucidate the role of vacancies in layered manganese silicates, confirming that they enhance ion diffusion kinetics and electron transfer, which is then validated by electrochemical experiments. nih.gov In catalysis, theoretical tools can analyze potential energy surfaces and population analyses to understand the nature of interactions between metal ions and silicate surfaces, predicting adsorption affinities that can be tested experimentally. researchgate.net
The table below highlights examples of how theoretical and experimental methods are being combined in this compound research.
| Research Area | Experimental Technique | Theoretical Method | Key Insight | Reference |
|---|---|---|---|---|
| Energy Storage | Electrochemical testing, In situ characterization | Density Functional Theory (DFT) | Elucidated the role of Mn vacancies in enhancing K+ diffusion and storage. | nih.gov |
| Environmental Remediation | Kinetic adsorption tests | Potential energy surface analysis, QTAIM | Predicted and confirmed the selective adsorption of heavy metals on a silicate surface. | researchgate.net |
| Magnetism | X-ray crystallography, Magnetic measurements | DFT, CASPT2 calculations | Determined the relative efficiency of different ligands in mediating magnetic interactions. | nih.gov |
| High-Temperature Slags | Micro-XANES, EPMA | Molecular Dynamics (MD), Thermodynamic modeling | Simulated slag structure and viscosity at high temperatures to understand Mn oxidation state. | mdpi.com |
Future research will see an even tighter integration, with theoretical models being used to screen vast numbers of potential compositions and structures in silico, allowing experimental efforts to be focused on the most promising candidates for synthesis and testing. ruhr-uni-bochum.de
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for achieving phase-pure manganese silicate with specific crystallographic phases?
- Methodological Answer : Phase-pure this compound (e.g., MnSiO₃, Mn₂SiO₄) can be synthesized via solid-state reactions or sol-gel methods. Key parameters include:
-
Temperature : 800–1200°C for solid-state synthesis (argon atmosphere recommended to prevent oxidation of Mn²⁺) .
-
Precursor Ratios : Stoichiometric MnO and SiO₂ for MnSiO₃; excess MnO for Mn₂SiO₄.
-
Characterization : Validate phases using XRD and Rietveld refinement. Monitor redox states with XANES to confirm Mn²⁺/Mn³⁺ ratios .
Method Temperature Range Atmosphere Key Characterization Tools Solid-State 800–1200°C Argon XRD, XANES, SEM Sol-Gel 400–800°C Air/Argon FTIR, BET Surface Area
Q. How can spectroscopic techniques resolve ambiguities in manganese coordination environments within silicate matrices?
- Methodological Answer : Use a combination of:
- XANES/EXAFS : To determine Mn oxidation states and local coordination symmetry (e.g., octahedral vs. tetrahedral sites) .
- Raman Spectroscopy : Identify Si-O-Mn vibrational modes (peaks at 600–900 cm⁻¹ indicate Mn-O-Si bridging bonds).
- EPR : Detect paramagnetic Mn²⁺/Mn³⁺ species and quantify spin states. Cross-validate with Mössbauer spectroscopy if Fe impurities are present .
Advanced Research Questions
Q. How do redox interactions between manganese and other multivalent elements (e.g., Fe, Sb) in silicate melts influence phase stability and glass properties?
- Methodological Answer : Design experiments to:
-
Control Redox Couples : Introduce Fe³⁺/Fe²⁺ or Sb⁵⁺/Sb³⁺ in Mn-bearing silicate melts. Use in-situ XANES at high temperatures (e.g., 1200°C) to track Mn²⁺ ↔ Mn³⁺ transitions .
-
Quantify Oxidizing Efficiency : Antimony (Sb⁵⁺) oxidizes Mn²⁺ more effectively than Mn itself (e.g., Sb > Mn in redox power) .
-
Diffusivity Analysis : Measure cation mobility via tracer diffusion experiments. Note that Ca²⁺ mobility in soda-lime silicates may dominate redox kinetics .
Element Pair Redox Efficiency (Relative) Dominant Mechanism Mn-Sb Sb⁵⁺ > Mn³⁺ Electron transfer via O₂⁻ Mn-Fe Fe³⁺ > Mn³⁺ Competitive redox buffering
Q. How can contradictory data on this compound’s role in foam stabilization during magma degassing be reconciled?
- Methodological Answer : Address discrepancies by:
- Parameter Isolation : Viscosity (η) and surface tension (γ) dominate foam stability. Conduct parallel experiments with Mn-bearing vs. Mn-free melts using high-temperature viscometry and bubble coalescence assays .
- Scale Considerations : Smaller bubbles (<100 µm) coalesce via film rupture; larger bubbles merge at Plateau borders. Use synchrotron tomography to track 3D bubble evolution .
- Gas Diffusion : CO₂ diffusion is negligible compared to H₂O; focus on H₂O-rich systems for diffusion-controlled models .
Q. What computational frameworks best predict defect formation energies in this compound crystal structures?
- Methodological Answer :
- DFT Simulations : Model Mn substitutions in SiO₄ tetrahedra using VASP or Quantum ESPRESSO. Account for Hubbard U corrections (e.g., U = 3–5 eV for Mn 3d electrons) .
- Defect Analysis : Calculate vacancy/interstitial formation energies under varying oxygen fugacity (fO₂). Compare with experimental conductivity data to validate models.
- Machine Learning : Train models on existing crystallographic databases (e.g., ICSD) to predict stable Mn-Si-O phases under unexplored P-T conditions.
Data Contradiction Analysis
Q. Why do studies report conflicting results on the catalytic activity of this compound in oxidation reactions?
- Methodological Answer : Resolve contradictions by:
- Surface Area Normalization : Report catalytic activity per m² (BET surface area) rather than per gram.
- Operando Studies : Use XRD/Raman under reaction conditions to detect transient phases (e.g., Mn₃O₄) that may alter catalytic pathways.
- Poisoning Tests : Introduce SO₂ or H₂O vapor to identify active sites. Mn³⁺-O sites are often more susceptible to poisoning than Mn²⁺ .
Experimental Design Guidelines
Q. How should researchers design experiments to isolate manganese’s role in silicate melt viscosity?
- Methodological Answer :
- Baseline Comparison : Prepare Mn-free and Mn-doped (1–5 wt%) silicate glasses. Measure viscosity via concentric cylinder viscometry (1200–1500°C).
- Redox Control : Use CO/CO₂ gas mixtures to fix fO₂ and stabilize specific Mn oxidation states.
- Structural Probes : Pair viscosity data with NMR (²⁹Si, ⁵⁵Mn) to correlate viscosity changes with Qⁿ speciation (SiO₄ connectivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
